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Core Science & Biosynthesis

Foundational

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate chemical structure and properties

The following technical guide provides an in-depth analysis of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate , commonly known as Sodium Diethyl Oxalacetate . This document is structured for researchers and process chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate , commonly known as Sodium Diethyl Oxalacetate . This document is structured for researchers and process chemists, focusing on structural dynamics, synthesis optimization, and its critical role as a scaffold in pharmaceutical development.[1]

CAS: 40876-98-0 | Formula: C


H

NaO

| MW: 210.16 g/mol [2][3][4][5][6]

Executive Summary

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is the sodium enolate salt of diethyl oxalacetate.[2][4][5][6] It serves as a pivotal C4 building block in organic synthesis, distinguished by its high electron density at the


-carbon and its ability to undergo cyclocondensation reactions.[5] Unlike its neutral parent compound, which fluctuates between keto and enol tautomers, the sodium salt locks the molecule into a nucleophilic enolate configuration, making it a stable yet highly reactive precursor for synthesizing heterocycles such as pyrazoles, pyrimidines, and isoxazoles —motifs ubiquitous in modern kinase inhibitors and antiviral therapeutics.

Structural Dynamics & Physicochemical Properties

Enolate Resonance and Geometry

The utility of this compound stems from its electronic structure. The negative charge is delocalized across the oxygen and the


-carbon, but the sodium cation provides stabilization, typically favoring the (Z)-isomer  due to chelation between the enolate oxygen and the ester carbonyl oxygen.
  • Tautomeric Lock: In the neutral ester, the keto form (EtOOC-CO-CH

    
    -COOEt) competes with the enol form.[5] In the sodium salt, the proton is removed, fixing the structure as the enolate anion.
    
  • Chelation Effect: The Na

    
     ion coordinates with the enolate oxygen and the adjacent carbonyl oxygen, creating a pseudo-six-membered ring that enhances stability against spontaneous decarboxylation compared to the free acid.
    
Property Profile

The following data summarizes the critical physical parameters for handling and characterization.

PropertyValue/DescriptionRelevance
Appearance Beige to light orange crystalline powderColor intensity often correlates with trace oxidation; pure salt is off-white.[4][5]
Melting Point 188–190 °C (Decomposes)High melting point indicates a stable ionic lattice.[4][5]
Solubility Soluble in Ethanol, MeOH; Slightly soluble in cold waterCritical: Hydrolyzes rapidly in water to form ethanol, acetic acid, and oxalic acid.[4][7]
Hygroscopicity HighMust be stored under inert atmosphere (Ar/N

) to prevent "caking" and hydrolysis.[5]
Basicity Weakly basicActs as a mild base but primarily as a nucleophile.[4][5]

Synthesis Protocol: Claisen Condensation

The industrial and laboratory standard for preparation is the Claisen condensation of diethyl oxalate and ethyl acetate.

Mechanism-Driven Protocol

Reaction:



Optimized Workflow: Recent process improvements suggest a "Reverse Addition" strategy to manage viscosity and exotherms.[5]

  • Preparation of Alkoxide: Dissolve Sodium metal (1 eq) in absolute Ethanol. Ensure complete dissolution to form NaOEt.

  • Ester Mixture: In a separate reactor, mix Diethyl Oxalate (1.0 eq) and Ethyl Acetate (1.0 eq). Cool to 0–5 °C.[5]

  • Controlled Addition: Add the NaOEt solution dropwise to the ester mixture.

    • Why? Adding esters to the base (classic mode) often results in a thick, unmanageable slurry that clogs filters. Adding base to the esters keeps the mixture fluid until the end.

  • Reaction Phase: Stir at 0–15 °C for 4 hours. The mixture will turn opaque/yellow as the salt precipitates.

  • Thermal Maturation: Heat the slurry to 70–80 °C for 30 minutes to drive the equilibrium forward and ensure complete conversion.

  • Isolation: Cool to room temperature. Filter the solid under vacuum.[5] Wash with cold ether or ethanol to remove unreacted esters.[5] Dry in a vacuum oven at 40 °C.

Synthesis Pathway Diagram

The following diagram illustrates the Claisen condensation and the resonance stabilization of the product.

SynthesisPathway cluster_conditions Reaction Conditions EtOx Diethyl Oxalate (Electrophile) Transition Tetrahedral Intermediate EtOx->Transition Nucleophilic Attack EtAc Ethyl Acetate (Nucleophile Source) Enolate Enolate Intermediate (CH2-COOEt Anion) EtAc->Enolate Deprotonation (-EtOH) NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Deprotonation (-EtOH) Enolate->Transition Nucleophilic Attack Product Sodium Diethyl Oxalacetate (Stable Enolate Salt) Transition->Product Elimination (-OEt) 0-5°C Initiation 0-5°C Initiation 70°C Maturation 70°C Maturation 0-5°C Initiation->70°C Maturation

Figure 1: Mechanism of Claisen condensation forming Sodium Diethyl Oxalacetate.

Reactivity & Pharmaceutical Applications

Sodium diethyl oxalacetate is a "chameleon" intermediate.[5] It can react as a 1,3-dielectrophile (at the ester carbonyls) or a nucleophile (at the


-carbon), depending on the partner reagent.[5]
Heterocyclic Synthesis (The "C3-C4" Strategy)

The most high-value application is the synthesis of 5- and 6-membered heterocycles.[4][5]

  • Pyrazoles (Kinase Inhibitors): Reaction with hydrazines yields pyrazole-3-carboxylates.[5]

    • Mechanism:[5][7] The hydrazine nitrogen attacks the ketone carbonyl (C2), followed by cyclization at the ester carbonyl (C1).

    • Example: Synthesis of Spiro[indoline-pyranopyrazoles] via multi-component reactions involving isatins.[4][5]

  • Pyrimidines (Antivirals): Condensation with amidines or urea yields pyrimidine-4-carboxylates (e.g., Orotic acid derivatives).[5]

    • Relevance: This pathway is used to generate scaffolds for nucleoside analogs.[5]

  • Isoxazoles: Reaction with hydroxylamine hydrochloride yields isoxazole-3,5-dicarboxylic acid derivatives.[5]

Application Logic Diagram

The diagram below maps the divergence of this intermediate into distinct drug scaffolds.

Applications Core Sodium Diethyl Oxalacetate (C4 Scaffold) Hydrazine + Hydrazines (R-NH-NH2) Core->Hydrazine Amidine + Amidines/Urea (NH2-C(R)=NH) Core->Amidine Aldehyde + Aldehydes + Amines (Multi-component) Core->Aldehyde Pyrazole Pyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Pyrimidines (Antivirals/Nucleosides) Amidine->Pyrimidine Cyclization Pyrrolidine Pyrrolidines (Fused Bicyclic Systems) Aldehyde->Pyrrolidine Michael/Mannich Cascade

Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.[5]

Handling, Stability & Analytics

Storage & Stability[4][6]
  • Moisture Sensitivity: The enolate is highly susceptible to protonation and subsequent hydrolysis.[5] Exposure to humid air causes the powder to turn sticky and darken (red/brown) due to polymerization or decarboxylation.

  • Storage Protocol: Store in tightly sealed glass amber bottles under Argon or Nitrogen at room temperature (15–25 °C).

  • Shelf Life: 12–24 months if seal is uncompromised.[5]

Analytical Validation

To verify the identity and purity of the sodium salt versus the neutral ester:

  • 1H NMR (DMSO-d6):

    • The neutral ester shows a singlet at

      
       3.8 ppm (keto -CH
      
      
      
      -) and a singlet at
      
      
      5.9 ppm (enol =CH-).[5]
    • The Sodium Salt will show a simplified spectrum with the olefinic proton shifted due to the anionic character (typically

      
       5.0–5.5 ppm) and absence of the keto -CH
      
      
      
      - peak, confirming the 100% enolate form.[5]
  • Titration: Acid-base titration can determine the sodium content and equivalent weight.[5]

References

  • Preparation of Sodium Diethyl Oxalacetate. US Patent 4,902,819. (1990).[5] Describes the optimized "reverse addition" synthesis protocol to prevent solidification. Link

  • Diethyl Oxalacetate Sodium Salt. PubChem Compound Summary. National Center for Biotechnology Information.[5] (2025).[5][8][9][10] CID 16663655.[5][9] Link

  • Synthesis of novel 3,4-fused pyrazolidinone

    
    -lactam bicyclic moieties. Organic Communications. (2019). Details the use of diethyl oxalacetate in multicomponent reactions for drug scaffolds. Link
    
  • Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate Product Data. Sigma-Aldrich. (2025).[5] CAS 40876-98-0 Technical Specifications.[2][3][5][6][11] Link

Sources

Exploratory

Sodium diethyl oxalacetate CAS 40876-98-0 SDS

Technical Monograph: Sodium Diethyl Oxalacetate (CAS 40876-98-0) A Guide to Reactivity, Stability, and Experimental Application Part 1: Executive Summary Sodium diethyl oxalacetate (CAS 40876-98-0) is the stabilized enol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Sodium Diethyl Oxalacetate (CAS 40876-98-0) A Guide to Reactivity, Stability, and Experimental Application

Part 1: Executive Summary

Sodium diethyl oxalacetate (CAS 40876-98-0) is the stabilized enolate salt of diethyl oxalacetate. While often conflated with its metabolic downstream product, oxaloacetate (a Krebs cycle intermediate), this compound serves a distinct role in research as a lipophilic precursor and a nucleophilic building block .

For the medicinal chemist, it is a versatile C4 synthon used to construct heterocycles (pyrazoles, pyrimidines) via Claisen condensations. For the metabolic researcher, it represents a "masked" form of oxaloacetate that offers superior shelf-stability compared to the free acid, provided it is protected from moisture. This guide delineates the critical handling protocols required to prevent its premature hydrolysis into oxalic acid and ethanol.

Part 2: Chemical Profile & Physical Properties[1][2]

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Common Name Sodium Diethyl Oxalacetate
CAS Number 40876-98-0
Molecular Formula C₈H₁₁NaO₅
Molecular Weight 210.16 g/mol
Appearance Beige to light orange crystalline powder
Solubility Soluble in water (with hydrolysis), Ethanol, DMSO
Melting Point 188–190 °C (lit.)[1][2][3][4]
Stability Hygroscopic; Moisture Sensitive; Cold Storage Required

Part 3: Mechanism of Action & Reactivity

Synthetic Utility: The Stabilized Enolate

In organic synthesis, the sodium cation stabilizes the enolate form of the diethyl ester. This makes the


-carbon highly nucleophilic, allowing it to attack electrophiles (aldehydes, ketones) or undergo cyclization with dinucleophiles (hydrazines, ureas).
Biological Fate: The Hydrolysis Pathway

Researchers using this compound for metabolic studies must understand that it is a pro-drug . It is not metabolically active until the ethyl ester groups are cleaved.

  • Solubilization: Upon dissolution in aqueous media, the salt dissociates.

  • Hydrolysis: Esterases or spontaneous chemical hydrolysis (pH-dependent) cleave the ethyl groups.

  • Activation: This yields free Oxaloacetate (OAA).

  • Degradation Risk: Free OAA is thermally unstable and spontaneously decarboxylates to Pyruvate.

Visualization 1: Metabolic Fate & Degradation Pathway

MetabolicFate SDO Sodium Diethyl Oxalacetate (CAS 40876-98-0) Hydrolysis Hydrolysis (Spontaneous/Esterase) SDO->Hydrolysis OAA Oxaloacetate (Active Metabolite) Hydrolysis->OAA - 2 Ethanol Pyruvate Pyruvate (Degradation Product) OAA->Pyruvate Decarboxylation (>25°C or High pH) Krebs Krebs Cycle (Citrate Synthase) OAA->Krebs Enzymatic Entry

Caption: The activation pathway from the stable diethyl precursor to the active oxaloacetate, highlighting the risk of decarboxylation.

Part 4: Handling, Stability & Storage[6]

The "Cold Chain" Mandate: Sodium diethyl oxalacetate is hygroscopic . Exposure to atmospheric moisture initiates hydrolysis, turning the beige powder into a sticky, acidic mass (formation of oxalic acid).

  • Storage: Store at -20°C . Keep container tightly sealed.

  • Desiccation: Secondary containment with silica gel or Drierite is recommended.

  • Atmosphere: Ideally handled under Argon or Nitrogen, though brief exposure to air for weighing is permissible if performed quickly.

Part 5: Experimental Protocols

Protocol A: Biological Reconstitution (Cell Culture)

Objective: Prepare a stock solution for metabolic assays without triggering premature degradation.

  • Solvent Choice: Do NOT dissolve directly in water or PBS for stock storage. The ester hydrolysis is accelerated in aqueous buffers.

  • Step 1: Weigh the target amount of Sodium Diethyl Oxalacetate in a dry environment.

  • Step 2: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).

    • Note: The sodium salt is sparingly soluble in pure ethanol; DMSO is preferred for biological stocks.

  • Step 3: Aliquot and freeze at -80°C immediately.

  • Usage: Dilute into aqueous culture media (1:1000) immediately prior to adding to cells. This initiates the hydrolysis in situ, delivering fresh oxaloacetate.

Protocol B: Synthesis of Pyrazole Derivatives

Objective: Use CAS 40876-98-0 to synthesize a pyrazole ring via condensation with hydrazine.

  • Reagents: Sodium Diethyl Oxalacetate (10 mmol), Hydrazine Hydrate (12 mmol), Ethanol (anhydrous, 20 mL), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve sodium diethyl oxalacetate in ethanol.

    • Add hydrazine hydrate dropwise at 0°C.

    • Allow to warm to room temperature, then reflux for 2 hours.

    • Mechanism:[5] The hydrazine attacks the ketone and ester functionalities, cyclizing to form ethyl 5-oxo-2-pyrazoline-3-carboxylate.

  • Workup: Acidify with dilute HCl to precipitate the product. Filter and recrystallize from ethanol.

Visualization 2: Experimental Workflow Logic

Workflow Stock Solid Reagent (-20°C Storage) Weigh Weighing (Dry Atmosphere) Stock->Weigh Solv Solubilization Weigh->Solv Path_Bio Biological Assay Solv->Path_Bio Metabolic Study Path_Syn Organic Synthesis Solv->Path_Syn Heterocycle Prep Bio_Step Dissolve in DMSO (Keep Anhydrous) Path_Bio->Bio_Step Syn_Step Dissolve in EtOH + Electrophile Path_Syn->Syn_Step

Caption: Decision tree for solubilization based on end-application (Biological vs. Synthetic).

Part 6: Safety & Toxicology (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4][6][7][8]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[6][7][9]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles. The dust is irritating to mucous membranes; use a dust mask (N95) if handling open powder outside a fume hood.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin: Wash with soap and water.[6][7][9]

    • Ingestion:[4][6][7] Rinse mouth.[4] Do NOT induce vomiting.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16663655, Diethyl sodium oxalacetate. Retrieved from [Link]

  • Gein, V. L., et al. (2017). "Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]." Tetrahedron Letters, 58(2), 134-136.

Sources

Foundational

Thermodynamic Stability and Synthetic Utility of Sodium Diethyl Oxalacetate Enolate: A Mechanistic Guide

Executive Summary: The Enolate Imperative In advanced organic synthesis and drug development, the predictability of a reagent's behavior dictates the scalability of the entire synthetic route. Diethyl oxalacetate (DEO) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Enolate Imperative

In advanced organic synthesis and drug development, the predictability of a reagent's behavior dictates the scalability of the entire synthetic route. Diethyl oxalacetate (DEO) is a highly versatile building block for constructing complex molecular architectures, including pyrazoles, pyrrolidines, and other heterocyclic pharmaceutical intermediates[1]. However, the free ester form of DEO is subject to a dynamic, solvent-dependent keto-enol tautomerism[2]. Relying on this transient equilibrium in situ often leads to sluggish kinetics and variable yields.

By utilizing Sodium Diethyl Oxalacetate (SDEO) (CAS 40876-98-0), chemists can bypass this equilibrium. The sodium salt locks the molecule into a thermodynamically stable enolate form, enhancing its handling stability while retaining the potent nucleophilic character of the alpha-carbon[1]. This whitepaper explores the thermodynamic principles governing SDEO stability and provides field-proven, self-validating protocols for its synthesis and application.

Thermodynamic Principles of Enolate Stability

Keto-Enol Tautomerization of the Free Ester

In its free form, diethyl oxalacetate exists in an equilibrium between its keto and enol tautomers. 1H-NMR spectroscopy reveals that the enol tautomer is significantly stabilized by an intramolecular hydrogen bond, forming a favorable six-membered ring structure that predominantly adopts an E-configuration[2].

The position of this equilibrium is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the solvent. In non-polar solvents like chloroform, the enolic form is highly abundant, and the equilibrium remains relatively static regardless of temperature changes[2]. However, in polar protic solvents, intermolecular hydrogen bonding disrupts the internal chelation, shifting the equilibrium and introducing kinetic variability during reactions.

Ionic Stabilization via Sodium Coordination

Converting the free ester to SDEO fundamentally alters the thermodynamic landscape. The introduction of the sodium cation (


) acts as a hard Lewis acid, coordinating strongly with the hard enolate oxygen and the adjacent ester carbonyl oxygen. This ionic chelation is highly exergonic, collapsing the tautomeric equilibrium entirely into the enolate state. The resulting salt is a stable, solid reagent that provides a consistent, pre-formed nucleophile for Knoevenagel condensations and Michael additions[1].

G Keto Keto Tautomer (Diethyl Oxalacetate) Enol Enol Tautomer (Intramolecular H-bond) Keto->Enol Tautomerization (Solvent Dependent) NaEnolate Sodium Enolate (Thermodynamically Locked) Keto->NaEnolate + NaOEt Enol->NaEnolate + NaOEt (Deprotonation)

Caption: Thermodynamic stabilization of diethyl oxalacetate via sodium enolate formation.

Quantitative Thermodynamic Parameters

The following table summarizes the thermodynamic states and stabilization mechanisms of the oxalacetate system based on computational and spectroscopic data[2][3].

Thermodynamic StateDominant SpeciesRelative StabilityPrimary Stabilization Mechanism
Gas Phase (Free Ester) Enol (E-configuration)Favored (

G < 0)
Intramolecular H-bonding (6-membered ring)
Non-Polar Solvent (

)
Enol (E-configuration)Highly StablePreservation of internal H-bond network
Polar Protic Solvent Keto / Enol MixtureSolvent-dependentIntermolecular H-bonding disrupts internal chelation
Sodium Salt (SDEO) Sodium EnolateThermodynamically Locked Ionic coordination (


chelation)

Mechanistic Causality in Multicomponent Reactions (MCRs)

In the synthesis of complex heterocycles, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, SDEO is reacted with aromatic aldehydes and amines[3].

The Causality of Reagent Choice: Why use SDEO instead of the free ester? If the free ester is used, the rate-determining step often becomes the in situ enolization required to attack the electrophile. By employing SDEO, the enolate is pre-formed. When an acid catalyst (such as citric acid) is introduced, it serves a bifunctional role: it protonates the transient imine (formed from the aldehyde and amine) to create a highly electrophilic iminium ion, while the SDEO provides an immediate, highly reactive nucleophile[4]. Density Functional Theory (DFT) calculations confirm that the kinetic selectivity of this immediate nucleophilic attack is the primary driver for high-yield product formation, bypassing alternative side-reaction pathways[3].

Experimental Protocols: Self-Validating Systems

As application scientists, we must design protocols that are self-validating—meaning the physical behavior of the reaction inherently signals its success or failure.

Protocol 1: Controlled Synthesis and Isolation of SDEO

A historical failure mode in the synthesis of SDEO is that the product mixture rapidly "sets up" firmly in the reactor, becoming an intractable solid mass that is impossible to vacuum filter[5]. The following protocol utilizes a specific thermodynamic maturation step to prevent this, ensuring a free-flowing crystalline product[5].

Step-by-Step Methodology:

  • Initial Charge: Charge a dry reactor with stoichiometric amounts of diethyl oxalate and ethyl acetate.

  • Thermal Control: Cool the reactor contents to a strict temperature window of 0 °C to 15 °C. (Causality: Suppresses the Claisen self-condensation of ethyl acetate).

  • Base Addition: Add an 18–21 wt% solution of sodium ethoxide in ethanol dropwise. The addition rate must be controlled to maintain the internal temperature below 15 °C[5].

  • Kinetic Stirring: Maintain stirring at 5 °C to 15 °C for exactly 4 hours to ensure complete deprotonation and initial precipitation.

  • Thermodynamic Maturation (Critical Step): Heat the product mixture to 75 °C for 30 minutes[5]. (Causality: This thermal input structurally reorganizes the kinetically trapped amorphous mass into a thermodynamically stable, free-flowing crystalline salt).

  • Isolation: Cool the mixture, filter under vacuum, and wash the filter cake with boiling diethyl ether to remove unreacted organics. Dry in air.

Workflow Step1 1. Pre-cool Reactants (Diethyl Oxalate + Ethyl Acetate) 0°C to 15°C Step2 2. Base Addition (Dropwise NaOEt in EtOH) Maintain < 15°C Step1->Step2 Step3 3. Kinetic Stirring (4 hours at 5-15°C) Step2->Step3 Step4 4. Thermodynamic Maturation (Heat to 75°C for 30 min) Step3->Step4 Step5 5. Isolation (Cool, Filter, Wash with Et2O) Step4->Step5

Caption: Self-validating experimental workflow for synthesizing stable sodium diethyl oxalacetate.

Protocol 2: Multicomponent Synthesis of Pyrrolidone Derivatives

To leverage the thermodynamic stability of SDEO in drug development, it is frequently used in one-pot MCRs[3][4].

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, combine 1.0 equivalent of an aromatic aldehyde, 1.0 equivalent of a primary amine, and 2.0 equivalents of citric acid in absolute ethanol.

  • Activation: Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. (Causality: The citric acid acts as a hydrogen-bond donor, accelerating imine formation and subsequently protonating it to an iminium species[4]).

  • Nucleophilic Attack: Add 2.0 equivalents of SDEO to the reaction mixture. (Causality: The pre-formed enolate immediately attacks the activated iminium ion without requiring an in situ enolization step).

  • Monitoring & Quenching: Monitor via TLC. Upon completion, quench with distilled water to precipitate the functionalized pyrrolidone derivative.

  • Purification: Extract with ethyl acetate, dry over anhydrous

    
    , and purify via column chromatography.
    

Conclusion

The transition from utilizing free diethyl oxalacetate to its sodium salt represents a shift from kinetic uncertainty to thermodynamic control. By understanding the underlying keto-enol tautomerization and the stabilizing force of sodium chelation, researchers can deploy SDEO as a highly reliable, self-validating reagent. Whether synthesizing pyrazolone derivatives, herbicides, or novel antiproliferative agents, mastering the thermodynamic properties of SDEO enolate is a fundamental requirement for scalable organic synthesis.

References

  • The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacet
  • Measurement of Keto-Enol Tautomeric Equilibrium of Oxalacet
  • US4902819A - Preparation of sodium diethyl oxalacetate, Google P
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis, ACS Omega,
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, PMC,

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in Ethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in ethanol. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in ethanol. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with actionable experimental protocols, offering a robust framework for understanding and determining the solubility of this compound.

Introduction and Significance

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as diethyl oxalacetate sodium salt, is an organic salt with the chemical formula C8H11NaO5 and a molecular weight of approximately 210.16 g/mol .[1][2] This compound serves as a key intermediate in various organic syntheses and is of particular interest in the pharmaceutical industry. Understanding its solubility in ethanol, a common solvent in drug formulation and chemical reactions, is critical for process optimization, formulation development, and ensuring reaction efficiency.

The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its bioavailability and the feasibility of its formulation into a final drug product. Ethanol is a widely used solvent in the pharmaceutical industry due to its miscibility with water and its ability to dissolve a wide range of organic compounds. Therefore, a thorough understanding of the solubility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in ethanol is paramount for its effective utilization.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Solute Polarity: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is an organic salt. The presence of the sodium cation and the enolate anion introduces significant ionic character, making it a polar compound. The diethoxy groups, however, contribute some nonpolar character to the molecule.

  • Solvent Polarity: Ethanol (CH3CH2OH) is a polar protic solvent due to the presence of the hydroxyl (-OH) group, which can engage in hydrogen bonding.

Given that both the solute and the solvent are polar, a degree of solubility is expected. However, the extent of this solubility is influenced by several factors.

Factors Influencing Solubility:
  • Temperature: The dissolution of most solids in liquids is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[4][5] This is because the additional energy helps to overcome the lattice energy of the solid salt and the intermolecular forces of the solvent.

  • Solvent Purity: The presence of impurities in the ethanol, particularly water, can significantly affect the solubility of the salt. Water, being more polar than ethanol, could potentially increase the solubility of the ionic compound.

  • Common Ion Effect: If the ethanol contains a dissolved sodium salt, the solubility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved solid.[6]

Experimental Determination of Solubility

A reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method.[7] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol:
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate into a series of sealed glass vials.

    • Add a precise volume of absolute ethanol to each vial.

    • Place the vials in a constant-temperature water bath or incubator and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation upon cooling.

  • Concentration Analysis:

    • The concentration of the dissolved sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in the diluted samples can be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.[8]

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Analyze the diluted samples and determine their concentrations by comparing their responses to the calibration curve.

  • Data Calculation:

    • Calculate the solubility of the compound in ethanol at the given temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection cluster_analysis 3. Concentration Analysis cluster_calc 4. Data Calculation prep1 Weigh excess solute prep2 Add known volume of ethanol prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Allow solid to settle prep3->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis2 Analyze samples via HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3 calc1 Calculate solubility from concentration and dilution factor analysis3->calc1

Caption: Workflow for the experimental determination of solubility.

Quantitative Solubility Data (Hypothetical)

Temperature (°C)Solubility (g/L)Molar Solubility (mol/L)
1015.80.075
25 (Room Temp.)25.20.120
4040.00.190

Note: This data is for illustrative purposes only and should be confirmed by experimental measurement.

Molecular Structure and Interactions

The chemical structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate plays a crucial role in its solubility.

Caption: Chemical structure of the compound.

In ethanol, the sodium and enolate ions can be solvated by the polar ethanol molecules. The oxygen atom of the ethanol's hydroxyl group can interact with the sodium cation, while the hydrogen atom can form hydrogen bonds with the negatively charged oxygen atoms of the enolate. The ethyl groups of both the solute and the solvent will have weaker van der Waals interactions.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in ethanol, grounded in fundamental chemical principles. While specific experimental data is not widely available, the theoretical framework and detailed experimental protocol outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to determine and understand the solubility of this important compound. Accurate solubility data is a critical parameter for successful process development and formulation in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]

  • PMC. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). SODIUM 1,4-DIETHOXY-1,4-DIOXOBUT-2-EN-2-OLATE. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Pearson Education. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information. Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.2: Enols, Enolate Ions and Tautomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of NaOH and Ethanol on the Solubility of Disodium Decanedioate in Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Pearson. (n.d.). Enolate. Retrieved from [Link]

  • MDPI. (2025). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The Revised Preparation of 2 and 3. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Sodium Diethyl Oxalacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium diethyl oxalacetate, a pivotal reagent in organic synthesis, holds a significant position in the landscape of chemical research and phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diethyl oxalacetate, a pivotal reagent in organic synthesis, holds a significant position in the landscape of chemical research and pharmaceutical development. This multifaceted compound, the sodium salt of the diethyl ester of oxalacetic acid, serves as a versatile building block for constructing a wide array of complex molecular architectures.[1][2] Its utility is primarily derived from its enolate character, which allows it to participate in a variety of carbon-carbon bond-forming reactions.[2] This guide provides an in-depth exploration of the fundamental properties, synthesis, and diverse applications of sodium diethyl oxalacetate, offering valuable insights for professionals engaged in chemical and pharmaceutical innovation.

Core Chemical and Physical Properties

Sodium diethyl oxalacetate is typically a beige to light orange crystalline powder.[3] It is crucial to note that the compound is moisture-sensitive and should be handled and stored accordingly to maintain its integrity.[4][5]

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NaO₅[4][6]
Molecular Weight 210.16 g/mol [6][7]
CAS Number 40876-98-0[3][7]
Melting Point 188-190 °C (lit.)[3][7]
Appearance Beige to light orange crystalline powder[3]
Solubility Slightly soluble in water (1.2 g/L at 25°C)[3]
Linear Formula C₂H₅OCOC(ONa)=CHCOOC₂H₅[7]

Below is a diagram illustrating the chemical structure of sodium diethyl oxalacetate.

cluster_0 Sodium Diethyl Oxalacetate Na Na+ O1 O- Na->O1 C1 C O1->C1 C2 C C1->C2 C3 C C1->C3 C6 C C2->C6 H H C2->H O2 O C3->O2 O3 O C3->O3 C4 CH2 C5 CH3 C4->C5 O4 O C6->O4 O5 O5 C6->O5 O O3->C4 C7 CH2 C8 CH3 C7->C8 O5->C7

Caption: Chemical structure of Sodium Diethyl Oxalacetate.

Synthesis of Sodium Diethyl Oxalacetate

The primary method for synthesizing sodium diethyl oxalacetate is through a Claisen condensation reaction.[8] This reaction involves the condensation of diethyl oxalate and ethyl acetate in the presence of a strong base, typically sodium ethoxide.[8][9]

Reaction Mechanism

The synthesis proceeds as follows:

  • Deprotonation: Sodium ethoxide, a strong base, removes a proton from the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl acetate enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, diethyl oxalacetate.

  • Deprotonation: The newly formed diethyl oxalacetate is then deprotonated by an ethoxide ion to yield the more stable sodium enolate salt, which precipitates from the reaction mixture.

An improved method for this synthesis has been patented, which involves the addition of sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate.[9][10] This "reverse addition" has been shown to result in a free-flowing sodium salt that is easier to separate and purify.[9]

The following diagram illustrates the synthesis workflow.

cluster_0 Synthesis of Sodium Diethyl Oxalacetate start Start reactants Mix Diethyl Oxalate and Ethyl Acetate start->reactants add_base Add Sodium Ethoxide Solution (18-21 wt%) reactants->add_base reaction Stir at 5-15°C for ~4 hours add_base->reaction heat Heat to 75°C for ~30 minutes reaction->heat product Sodium Diethyl Oxalacetate Precipitates heat->product end End product->end

Caption: General workflow for the synthesis of Sodium Diethyl Oxalacetate.

Key Applications in Research and Drug Development

Sodium diethyl oxalacetate is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[3][9] Its enolate structure makes it a potent nucleophile, enabling its participation in a range of chemical transformations.[2]

Pharmaceutical Intermediates

This compound is a key precursor in the synthesis of various heterocyclic compounds with potential biological activity.[2] For instance, it is used in the preparation of:

  • Oxaloacetic acid: A crucial intermediate in the citric acid cycle.[3]

  • Pyrazolone derivatives: Which have applications in medicinal products.[9]

  • Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives: Synthesized through a one-pot reaction with isatins, malononitrile, and hydrazine hydrate.[7]

  • 2,3-dioxo-4-carboxy-5-substituted pyrrolidines: Formed by reacting with various aldehydes and primary amines.[7]

Organic Synthesis Reagent

Beyond its role in pharmaceutical synthesis, sodium diethyl oxalacetate is a versatile reagent in broader organic chemistry. It participates in several key reactions, including:

  • Knoevenagel condensations [2][11]

  • Michael additions [1][11]

  • Claisen-Schmidt reactions [11]

These reactions are fundamental for creating carbon-carbon bonds, a critical step in building complex organic molecules.[2]

Other Industrial Applications

Sodium diethyl oxalacetate also finds utility in other industrial sectors:

  • Agrochemicals: It is used in the preparation of herbicides.[1][9]

  • Food Industry: It can act as a flavor-enhancing and preservation agent.[1]

Experimental Protocols

Handling and Storage

Given its moisture sensitivity, proper handling and storage of sodium diethyl oxalacetate are paramount to ensure its stability and reactivity.[4][5]

Protocol:

  • Work Environment: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, protective clothing, and eye protection (chemical safety goggles).[4][5] A dust mask (type N95 or equivalent) is also recommended.[7]

  • Dispensing: When not in use, keep the container tightly closed.[4][13] Open and handle the container with care to avoid generating dust.[4]

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[4][12] It is advisable to store under an inert atmosphere, such as nitrogen.[13][14]

  • Incompatible Materials: Keep away from oxidizing agents and other incompatible materials to prevent hazardous reactions.[4][12]

Purification Method

A straightforward method for the purification of sodium diethyl oxalacetate has been described.[3]

Protocol:

  • Extraction: Extract the crude sodium diethyl oxalacetate several times with boiling diethyl ether (Et₂O). Continue the extraction until the solvent remains colorless.

  • Drying: After extraction, dry the remaining residue in the air.

Safety and Toxicology

Sodium diethyl oxalacetate is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

  • Fire Safety: Sodium diethyl oxalacetate is a combustible solid.[7] In case of fire, use an appropriate extinguishing agent and wear a self-contained breathing apparatus and full protective gear.[13]

Conclusion

Sodium diethyl oxalacetate is a cornerstone reagent in modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and food industries. Its utility as a versatile building block for complex molecules is well-established. A thorough understanding of its properties, synthesis, and handling protocols is essential for researchers and scientists to leverage its full potential in their work. Adherence to strict safety measures is crucial when working with this compound to ensure a safe and productive research environment.

References

  • PubChem - NIH. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. [Link]

  • Taylor & Francis. A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate. [Link]

  • ResearchGate. One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. [Link]

  • Google Patents.

Sources

Exploratory

Harnessing Enolate Stability: A Technical Whitepaper on Diethyl Oxalacetate vs. Its Sodium Salt in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter synthetic bottlenecks stemming from reagent instability. A classic example is the ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter synthetic bottlenecks stemming from reagent instability. A classic example is the utilization of 1,3-dicarbonyl building blocks. Diethyl oxalacetate (DEOA) and its sodium salt (DEOA-Na) represent two sides of the same synthetic coin, yet they exhibit drastically different physicochemical behaviors. This whitepaper deconstructs the mechanistic causality behind their differences and establishes self-validating protocols for deploying DEOA-Na in complex multicomponent syntheses.

Physicochemical Divergence: Tautomerism vs. Ionic Stabilization

The core difference between DEOA and DEOA-Na lies in their structural thermodynamics. Free diethyl oxalacetate exists in a dynamic, solvent-dependent 1[1]. In protic or polar environments, the enol form is stabilized by intramolecular hydrogen bonding. However, this dynamic state creates severe operational challenges: the free ester is typically a liquid or low-melting solid that is highly susceptible to moisture-induced ester hydrolysis, which cascades into spontaneous thermal decarboxylation.

Conversely, diethyl oxalacetate sodium salt (CAS 40876-98-0) is a . By deprotonating the alpha-carbon and associating it with a sodium counterion, the molecule is locked into a stable enolate structure. The delocalization of the negative charge across the conjugated oxygen atoms significantly dampens the electrophilicity of the ester carbonyls, thereby halting the degradation pathways. This yields a stable, crystalline powder that allows for 2[2]—a critical requirement in pharmaceutical process chemistry.

Table 1: Quantitative and Operational Comparison

ParameterDiethyl Oxalacetate (Free Ester)Diethyl Oxalacetate Sodium Salt
CAS Number 108-56-540876-98-0
Molecular Formula C₈H₁₂O₅C₈H₁₁NaO₅
Molecular Weight 188.18 g/mol 210.16 g/mol
Physical State Liquid to low-melting solidCrystalline powder (yellow/pale orange)
Structural State Dynamic keto-enol equilibriumFixed enolate anion
Stability Prone to thermal decarboxylationEnhanced thermal stability; moisture sensitive
Operational Utility Requires external base for enolizationDirect nucleophile; precise stoichiometry
Mechanistic Causality in Synthetic Workflows

When designing a synthetic route, the choice of reagent dictates the reaction conditions. Utilizing free DEOA requires the in situ addition of a base (e.g., triethylamine or alkoxides) to generate the reactive enolate. This basic environment can inadvertently trigger side reactions, such as transesterification or the self-condensation of sensitive starting materials.

By employing DEOA-Na, the nucleophile is already active. The sodium salt serves as an immediate substrate for alkylation, acylation, and 3[3] without the need for harsh external bases. In complex multicomponent reactions (MCRs), such as the synthesis of highly functionalized 4[4], DEOA-Na acts as a dual-purpose reagent: it provides the necessary carbon scaffold while its inherent basicity helps drive the initial condensation steps.

G DEOA Diethyl Oxalacetate (Free Ester) Dynamic Keto-Enol Equilibrium Keto Keto Tautomer (Electrophilic) DEOA->Keto Solvent Dependent Enol Enol Tautomer (Nucleophilic) DEOA->Enol DEOANa Diethyl Oxalacetate Sodium Salt (Pre-formed Stable Enolate) Controlled Controlled Nucleophilic Attack (Alkylation/Acylation) DEOANa->Controlled Electrophile Addition Multicomponent Multicomponent Heterocyclic Synthesis (e.g., Pyrazoles) DEOANa->Multicomponent One-Pot Catalysis Degradation Spontaneous Decarboxylation & Thermal Degradation Keto->Degradation Heat/Moisture Enol->Controlled Requires Base

Fig 1. Reactivity pathways of free diethyl oxalacetate vs. its stabilized sodium salt.

Self-Validating Experimental Protocols

Trust in a chemical process is built on validation. A protocol must be a self-validating system where each step provides observable or measurable confirmation before proceeding. Below is a highly optimized, self-validating workflow for the synthesis of spiro-heterocycles using DEOA-Na.

Protocol: One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles Causality: We utilize DEOA-Na to bypass external strong bases, preventing the degradation of sensitive aldehydes. Acetic acid is used as a mild catalyst to transiently protonate the enolate, facilitating rapid nucleophilic attack by hydrazine[4].

  • Step 1: Enolate Activation

    • Procedure: Suspend 1.0 mmol of DEOA-Na (210.16 mg) in 5 mL of absolute ethanol. Add 2 drops of glacial acetic acid.

    • Self-Validation Checkpoint: The initial heterogeneous yellow suspension will clarify into a homogeneous solution as the acid shifts the salt into its highly reactive enol form. If the solution remains cloudy, moisture contamination may have caused premature degradation.

  • Step 2: Pyrazolone Ring Formation

    • Procedure: Add 1.0 mmol of hydrazine hydrate dropwise.

    • Self-Validation Checkpoint: An immediate exothermic shift occurs. TLC monitoring (Hexane:EtOAc 7:3) must show the complete disappearance of the baseline DEOA-Na spot and the emergence of a new intermediate spot (the pyrazolone core) within 15 minutes.

  • Step 3: Cascade Condensation

    • Procedure: Introduce 1.0 mmol of malononitrile and 1.0 mmol of the target aromatic aldehyde. Stir at ambient temperature for 2 hours.

    • Self-Validation Checkpoint: A dense precipitate will begin to form as the cascade cyclization completes. The physical state change from solution to suspension is a macroscopic indicator of successful product formation.

  • Step 4: Isolation and Verification

    • Procedure: Quench the reaction in 20 mL of crushed ice. Filter, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Checkpoint: ¹H-NMR must reveal a distinct singlet at ~4.5–5.0 ppm, corresponding to the chiral pyran ring proton, confirming the regioselective ring closure.

W Step1 Step 1: Enolate Suspension DEOA-Na in EtOH + AcOH Check1 Validation: Uniform Solution Achieved? Step1->Check1 Step2 Step 2: Pyrazolone Formation Add Hydrazine Hydrate Check1->Step2 Yes Check2 Validation: TLC Confirms DEOA-Na Consumption? Step2->Check2 Step3 Step 3: Cascade Condensation Add Malononitrile + Aldehyde Check2->Step3 Yes Step4 Step 4: Isolation & NMR Ice Quench & Filter Step3->Step4

Fig 2. Self-validating workflow for pyrano[2,3-c]pyrazole synthesis using DEOA-Na.

Applications in Advanced Therapeutics

The structural rigidity and predictable reactivity of DEOA-Na make it indispensable in medicinal chemistry. It is a primary building block for synthesizing pyrazolidinone beta-lactams, triazolo-quinoxalines (which bind to benzodiazepine receptors), and various pyrrole frameworks. By leveraging the stable enolate, researchers can execute cascade reactions—such as Knoevenagel condensations followed by Michael additions—with high atom economy and minimal byproduct formation[3][4].

References

Sources

Foundational

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate PubChem CID data

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (PubChem CID 16462971): Mechanistic Insights and Synthetic Workflows in Drug Development Executive Summary In the landscape of advanced organic synthesis and active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (PubChem CID 16462971): Mechanistic Insights and Synthetic Workflows in Drug Development

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, the controlled generation and stabilization of reactive intermediates is paramount. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (commonly referred to as diethyl oxalacetate sodium salt) is a highly versatile, pre-formed enolate building block. By locking the oxalacetate scaffold into its reactive (Z)-enolate configuration via a sodium counterion, chemists can bypass the erratic tautomerization and self-condensation typically associated with free β-keto esters.

This technical guide provides drug development professionals and synthetic chemists with an in-depth analysis of the physicochemical dynamics, mechanistic pathways, and field-proven protocols utilizing this compound[1].

Physicochemical Profiling & Structural Dynamics

The utility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate stems directly from its structural thermodynamics. The free ester, diethyl oxalacetate, exists in an equilibrium of keto-enol tautomers and is highly susceptible to intermolecular Claisen condensations. By deprotonating the α-carbon and coordinating the resulting enolate with a sodium ion, the molecule is stabilized as a solid salt at room temperature. This structural lock enhances its nucleophilicity while dramatically extending its shelf life[2].

Table 1: Physicochemical Properties & Descriptors

Property / DescriptorValue / DataCausality / Relevance to Synthesis
PubChem CID 16462971[3]Primary identifier for the standardized sodium enolate structure.
CAS Number 40876-98-0[4]Essential for regulatory tracking and reagent procurement.
Molecular Formula C₈H₁₁NaO₅[5]Indicates the 1:1 stoichiometry of the sodium counterion to the enolate.
Molecular Weight 210.16 g/mol Critical for precise stoichiometric calculations in multicomponent reactions.
Melting Point 188 - 190 °C[6]High melting point reflects the strong ionic lattice of the sodium salt.
Solubility Water (~1.2 g/L at 25°C), Polar Organics[2]Moderate aqueous solubility dictates the use of polar protic solvents (e.g., EtOH) for homogeneous reactions.
Sensitivity Moisture Sensitive[2]Hygroscopic nature requires storage under inert gas to prevent premature hydrolysis of the ester groups.

Mechanistic Pathways & Reactivity Profile

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate acts as a dual-purpose reagent: a strong carbon nucleophile and a mild base. Its primary utility in drug discovery lies in its ability to initiate cascade reactions, such as Michael additions, Knoevenagel condensations, and Claisen-Schmidt reactions[7].

Because the enolate is pre-formed, the activation energy required for nucleophilic attack on an electrophile (such as an aldehyde or the carbonyl of an isatin) is significantly lowered. This allows reactions to proceed under milder thermal conditions, preserving sensitive functional groups on complex API intermediates.

ReactionPathway Enolate Sodium 1,4-diethoxy- 1,4-dioxobut-2-en-2-olate (Nucleophile) Intermediate Aldol/Knoevenagel Adduct Enolate->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Isatin / Aldehyde) Electrophile->Intermediate Carbonyl Activation Cyclization Cyclization via Hydrazine/Amine Intermediate->Cyclization Dehydration & Addition Product Complex Heterocycle (e.g., Spiro-pyrazole) Cyclization->Product Ring Closure

Reaction pathway of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in heterocycle synthesis.

Synthesis & Application Workflows

The following protocols are engineered to be self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Purification of Commercial Diethyl Oxalacetate Sodium Salt

Commercial grades of this salt (typically ~95% purity) may contain unreacted diethyl oxalacetate or degradation products[2].

  • Causality: The sodium enolate is highly ionic and insoluble in non-polar/weakly polar solvents like diethyl ether, whereas the neutral ester impurities are highly soluble.

  • Step 1: Suspend 10 g of the crude sodium salt in 50 mL of boiling diethyl ether (Et₂O) under a fume hood.

  • Step 2: Triturate and stir vigorously for 10 minutes. The boiling Et₂O strips the non-ionic organic impurities without dissolving the target enolate[8].

  • Step 3: Filter the suspension rapidly while hot.

  • Step 4: Repeat the extraction until the ether filtrate remains completely colorless.

  • Step 5 (Validation): Dry the purified solid in air, then under a vacuum. A sharp melting point of 188-190°C validates the removal of melting-point-depressing impurities[6].

Protocol B: One-Pot Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

This compound is a premier reagent for synthesizing spiro-heterocycles, which are highly valued in medicinal chemistry for their rigid 3D architecture and target specificity.

  • Step 1 (Preparation): In a flame-dried round-bottom flask purged with argon, add 1.0 mmol of isatin, 1.0 mmol of malononitrile, and 1.0 mmol of purified sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate.

  • Step 2 (Solvent Addition): Add 10 mL of absolute ethanol. Causality: Ethanol solubilizes the organic reactants while partially dissociating the sodium salt, facilitating a homogeneous Knoevenagel condensation.

  • Step 3 (Cyclization Trigger): Dropwise, add 1.2 mmol of hydrazine hydrate. Causality: Hydrazine acts as the bi-nucleophile that attacks the newly formed Knoevenagel adduct, driving the cascade ring closure to form the pyrazole core.

  • Step 4 (Thermal Activation): Reflux the mixture at 80°C for 2-3 hours.

  • Step 5 (Self-Validation): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:2). The disappearance of the highly UV-active isatin spot confirms the consumption of the limiting reagent.

  • Step 6 (Isolation): Cool the mixture to 0°C. The spiro-product will precipitate. Filter and wash with ice-cold ethanol to yield the pure pharmaceutical intermediate.

Workflow Step1 Step 1: Reagent Prep Weigh Enolate Salt under inert gas Step2 Step 2: Multicomponent Mix Add Isatin, Malononitrile, & Hydrazine Step1->Step2 Step3 Step 3: Thermal Activation Reflux in EtOH (Monitor via TLC) Step2->Step3 Step4 Step 4: Isolation Cool, Filter precipitate, Wash with cold EtOH Step3->Step4 Step5 Step5 Step4->Step5

Workflow for one-pot multicomponent synthesis using diethyl oxalacetate sodium salt.

Application Matrix in Drug Development

By leveraging the unique reactivity of this enolate, researchers have successfully synthesized a variety of complex scaffolds.

Table 2: Synthetic Applications of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Target ScaffoldCo-ReactantsApplication / Biological Relevance
Spiro[indoline-pyrano-pyrazoles] Isatins, malononitrile, hydrazineAnticancer and antimicrobial API libraries.
2,3-dioxo-4-carboxy pyrrolidines Aldehydes, primary aminesPrecursors for β-lactam bicyclic moieties and antibiotics.
Triazole diesters 2-nitro-4-fluoro-phenylazideDevelopment of novel adenosine receptor antagonists.
Oxaloacetic Acid Acidic hydrolysisBiochemical research (Krebs cycle metabolic studies)[6].

References

  • PubChem. "Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "SID 87574087 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Diethyl sodium oxalacetate." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Technical Guide: pKa Values and Acidity of Diethyl Oxalacetate Sodium Enolate

This guide details the acidity and physicochemical behavior of diethyl oxalacetate, focusing on the pKa values relevant to its sodium enolate form. Executive Summary Diethyl oxalacetate (DEOA) is a critical -keto ester i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the acidity and physicochemical behavior of diethyl oxalacetate, focusing on the pKa values relevant to its sodium enolate form.

Executive Summary

Diethyl oxalacetate (DEOA) is a critical


-keto ester intermediate used in organic synthesis and drug development. While often handled as its stable sodium enolate salt  (CAS: 40876-98-0), the physicochemical properties of the system are defined by the equilibrium of the parent neutral ester (CAS: 108-56-5).

The fundamental pKa of diethyl oxalacetate in aqueous media is approximately 8.0 .[1] This value is significantly lower (more acidic) than structurally related


-keto esters like ethyl acetoacetate (pKa ~10.7) due to the electron-withdrawing inductive effect of the additional ester moiety attached to the ketone. In aprotic solvents like DMSO, the pKa shifts upward, estimated in the range of 11.5–12.0 , following established trends for carbon acids.
Chemical Identity & Structural Dynamics

To understand the acidity, one must analyze the tautomeric equilibrium that governs the stability of the enolate anion.

Compound Details:

  • System: Diethyl Oxalacetate (Neutral)

    
     Sodium Diethyl Oxalacetate (Enolate Salt)
    
  • IUPAC Name: Diethyl 2-oxobutanedioate[2][3]

  • CAS (Free Ester): 108-56-5[1][2][3][4]

  • CAS (Sodium Salt): 40876-98-0

  • Molecular Weight: 188.18 g/mol (Neutral); 210.16 g/mol (Na Salt)

Tautomeric Equilibrium

Diethyl oxalacetate exists in a dynamic equilibrium between its keto form and enol form. The sodium enolate is the conjugate base derived from the deprotonation of either tautomer.

Tautomerism Keto Keto Form (C-H Acid) Enol Enol Form (O-H Acid) Keto->Enol Tautomerization (Slow) Enolate Enolate Anion (Delocalized Conjugate Base) Keto->Enolate -H+ (pKa ~8.0) Enol->Enolate -H+

Figure 1: The thermodynamic cycle linking the keto and enol tautomers to the common enolate anion. The high acidity is driven by the stability of the enolate.

pKa Values and Comparative Acidity

The acidity of diethyl oxalacetate is defined by the stability of the carbanion at the


-position (C3). This position is flanked by two electron-withdrawing groups: a ketone and an ester. Crucially, the ketone itself is attached to another ester group (the oxalate moiety), which exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the acidity of the 

-protons compared to standard

-keto esters.
Table 1: Comparative pKa Values of

-Dicarbonyl Compounds
CompoundStructurepKa (Water)pKa (DMSO)*Electronic Driver
Diethyl Oxalacetate EtOOC-CO-CH₂-COOEt8.01 ~11.5 - 12.0

-Keto Ester (-I, -R)
Ethyl AcetoacetateCH₃-CO-CH₂-COOEt10.714.2Methyl Ketone (+I)
Diethyl MalonateEtOOC-CH₂-COOEt12.716.4Bis-Ester (Resonance)
AcetylacetoneCH₃-CO-CH₂-CO-CH₃8.913.3Bis-Ketone
  • Note: DMSO values for DEOA are estimated based on the standard solvent shift (

    
    pKa 
    
    
    
    +3.5 to +4.0) observed for homologous
    
    
    -dicarbonyls.
Solvent Effects (Water vs. DMSO)
  • Aqueous Media (pKa ~8.0): Water stabilizes the localized negative charge on the enolate oxygen atoms through strong hydrogen bonding. This solvation makes the acid appear stronger (lower pKa).

  • DMSO (pKa ~11.8): DMSO is a polar aprotic solvent. While it solvates cations (Na+) well, it poorly solvates anions with localized charge density. However, because the charge in the diethyl oxalacetate enolate is highly delocalized over three carbonyl oxygens, the destabilization is less severe than for simple alcohols, resulting in a moderate pKa shift of roughly +3.5 to +4 units.

Experimental Determination Protocol

Due to the propensity of diethyl oxalacetate to undergo hydrolysis and decarboxylation in aqueous environments, standard potentiometric titration can yield inaccurate results if not performed rapidly. The following protocol utilizes NMR-controlled titration , which allows for structural verification during measurement.

Method:

H-NMR Titration in DMSO-d

This method avoids hydrolysis artifacts and provides a direct measurement of the ratio between the protonated species and the enolate.

Reagents:

  • Diethyl oxalacetate (freshly distilled or purified).

  • Standard Base: Potassium tert-butoxide (KOtBu) or DBU.

  • Solvent: DMSO-d

    
     (anhydrous).
    
  • Internal Standard: 1,4-Dinitrobenzene (inert).

Workflow:

Protocol Step1 Sample Preparation Dissolve DEOA in DMSO-d6 (Conc: 10-20 mM) Step2 Baseline NMR Record spectrum to establish Keto:Enol ratio (Integrate CH2 vs CH) Step1->Step2 Step3 Titration Add 0.1 eq increments of Base (e.g., KOtBu) Step2->Step3 Step4 Equilibration Allow 5 mins mixing (Monitor for decarboxylation) Step3->Step4 Step5 Data Acquisition Measure chemical shift change (δ) of C3-H protons Step4->Step5 Step5->Step3 Repeat until full deprotonation Step6 Calculation Plot δ vs. Equivalents Inflection point = pKa (relative) Step5->Step6

Figure 2: Step-by-step NMR titration workflow for determining pKa in non-aqueous solvents, minimizing hydrolysis risks.

Stability & Handling of the Sodium Enolate

Researchers must distinguish between the stability of the salt and the free acid/ester .

  • Sodium Enolate (Solid):

    • State: Off-white hygroscopic powder.

    • Stability: High. Stable at room temperature if kept dry.

    • Storage: Desiccated, inert atmosphere (Ar/N

      
      ), 2–8°C.
      
  • Free Diethyl Oxalacetate (Liquid):

    • State: Oily liquid.[2][4]

    • Stability: Low. Prone to spontaneous decarboxylation to form diethyl carbonate and other byproducts, especially in the presence of moisture or heat.

    • Implication: When measuring pKa, always generate the fresh solution immediately prior to analysis.

References
  • ChemicalBook. (2024). Diethyl oxalacetate Properties and pKa Data. Retrieved from

  • PubChem. (2024).[2] Diethyl oxalacetate | C8H12O5.[1][2] National Library of Medicine. Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual reference for DMSO pKa shifts of -dicarbonyls).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from

  • Kumler, W. D. (1938). The Dissociation Constants of Some Enols. Journal of the American Chemical Society.[5][6] (Foundational work on

    
    -keto ester acidity).
    

Sources

Protocols & Analytical Methods

Method

Protocol for reaction of sodium diethyl oxalacetate with hydrazine

Application Note & Protocol Topic: Protocol for the Reaction of Sodium Diethyl Oxalacetate with Hydrazine: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Audience: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for the Reaction of Sodium Diethyl Oxalacetate with Hydrazine: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate via the reaction of sodium diethyl oxalacetate with hydrazine. This transformation is a classic example of the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for preparing pyrazolone scaffolds.[1][2] Pyrazolones are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[3][4] This protocol outlines the reaction's mechanistic underpinnings, provides a detailed, field-proven experimental procedure, and includes quantitative data to facilitate the successful synthesis and characterization of this valuable heterocyclic building block.

Scientific Foundation: Reaction Principle and Mechanism

The synthesis of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazine derivatives is known as the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1] This reaction is a highly efficient cyclocondensation that leverages the formation of a stable aromatic pyrazole ring as the thermodynamic driving force.[3]

The substrate, sodium diethyl oxalacetate, is a stable enolate salt of a β-keto ester.[5] The reaction with hydrazine proceeds in an acidic medium. The acid serves to protonate the enolate, generating the reactive diethyl oxalacetate species in situ. The reaction mechanism unfolds through several distinct steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the more electrophilic ketone carbonyl of the β-keto ester. This is followed by dehydration to form a hydrazone intermediate.[6] This step is typically the fastest and is common to many reactions involving hydrazine and carbonyls.[7]

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic ring.[3]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final pyrazolone product.

The final product, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, exists in tautomeric forms, including the keto (pyrazolone) and enol (hydroxypyrazole) forms. While often drawn as the keto tautomer, the enol form can be a major contributor, lending aromaticity to the heterocyclic ring.[6]

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate from the sodium salt of diethyl oxalacetate and hydrazine hydrochloride.[8]

Materials and Reagents
ReagentCAS NumberMolecular FormulaRecommended Purity
Sodium Diethyl Oxalacetate40876-98-0C₈H₁₁NaO₅≥95%
Hydrazine Hydrochloride2644-70-4H₅ClN₂≥98%
Acetic Acid (Glacial)64-18-6C₂H₄O₂≥99.7%
Toluene108-88-3C₇H₈Anhydrous, ≥99.8%
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Sodium Bicarbonate (Saturated Soln.)144-55-8NaHCO₃ACS Grade
Sodium Chloride (Saturated Soln.)7647-14-5NaClACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄ACS Grade
Equipment
  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • Hydrazine and its derivatives are highly toxic and potential carcinogens. [1] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic acid is corrosive. Handle with care to avoid skin and eye contact.

  • Toluene and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL round-bottom flask, add sodium diethyl oxalacetate (30.0 g, 0.143 mol).

    • Add toluene (150 mL) to the flask to create a suspension.

  • Protonation of the Enolate:

    • While stirring the suspension at room temperature, slowly add glacial acetic acid (150 mL) dropwise.

    • Continue stirring the reaction mixture at room temperature for 30 minutes. The mixture should become a clear solution as the sodium salt is converted to its free ester form.

  • Addition of Hydrazine:

    • To the stirred solution, add hydrazine hydrochloride (17 g, 0.29 mol) in one portion. Rationale: Using a salt of hydrazine can improve handling and stability. A slight excess of hydrazine ensures complete consumption of the limiting reagent.

    • Continue stirring at room temperature for an additional 30 minutes.

  • Cyclocondensation Reaction:

    • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.

    • Maintain the temperature and continue stirring overnight (approximately 16-24 hours).[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the toluene and acetic acid.

    • Transfer the residue to a 1 L separatory funnel and add ethyl acetate (500 mL) to dissolve the product.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acetic acid, followed by saturated aqueous sodium chloride (brine) (200 mL) to aid in layer separation.[8]

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.[8]

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by trituration with a mixture of diethyl ether and hexanes to yield the pure product.[8]

Data Presentation and Expected Results

Summary of Reaction Parameters
ParameterValueReference
Limiting ReagentSodium Diethyl Oxalacetate (0.143 mol)[8]
Hydrazine Hydrochloride~2.0 equivalents (0.29 mol)[8]
SolventToluene / Acetic Acid[8]
Temperature100 °C[8]
Reaction TimeOvernight (16-24 h)[8]
Typical Yield~77% (approx. 17 g)[8]
Product Molecular Weight156.14 g/mol [8]
AppearanceYellow Solid[8]
¹H NMR (400 MHz, DMSO-d₆), δ12.75 (br s, 1H), 5.91 (br s, 1H), 4.24 (q, J = 7 Hz, 2H), 1.27 (t, J = 7 Hz, 3H)[8]

Experimental Workflow Visualization

G cluster_prep I. Reagent Preparation cluster_reaction II. Synthesis cluster_workup III. Work-up & Isolation cluster_purify IV. Purification & Analysis prep_reagents Prepare Suspension: Sodium Diethyl Oxalacetate in Toluene add_acid Add Acetic Acid (Stir 30 min) prep_reagents->add_acid add_hydrazine Add Hydrazine HCl (Stir 30 min) add_acid->add_hydrazine reflux Heat to 100°C (Stir Overnight) add_hydrazine->reflux cool Cool to RT reflux->cool concentrate1 Concentrate (Rotovap) cool->concentrate1 extract Dissolve in Ethyl Acetate concentrate1->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate to Solid dry->concentrate2 purify Recrystallize or Triturate concentrate2->purify analyze Characterize: NMR, MP, etc. purify->analyze

Caption: Experimental workflow for pyrazolone synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete protonation of the enolate; insufficient reaction time or temperature; moisture in reagents/solvents.Ensure complete dissolution after adding acetic acid. Extend reaction time and confirm temperature is stable at 100°C. Use anhydrous solvents.
Incomplete Reaction (TLC) Insufficient heating or reaction time; stoichiometry of hydrazine is too low.Continue heating and monitor by TLC every few hours. If the reaction stalls, consider adding a small additional portion of hydrazine hydrochloride.
Difficult Emulsion during Work-up Vigorous shaking of the separatory funnel.Use gentle, swirling inversions instead of vigorous shaking. Add more brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Product is an Oil, Not a Solid Presence of impurities (residual solvent, starting material, or by-products).Try co-evaporating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, attempt purification via column chromatography (silica gel, ethyl acetate/hexane mobile phase).[1]
Product Purity is Low Inefficient washing during work-up; incomplete removal of starting materials.Ensure thorough washing with sodium bicarbonate to remove all acetic acid. Perform recrystallization carefully, allowing for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.

Conclusion

The Knorr pyrazole synthesis provides a robust and reliable method for the preparation of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate from sodium diethyl oxalacetate and hydrazine. The protocol described herein is a scalable and reproducible procedure that yields a valuable heterocyclic intermediate for applications in drug discovery and fine chemical synthesis. Adherence to the safety precautions, particularly concerning the handling of hydrazine, is paramount for a successful and safe execution of this synthesis.

References

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • US Patent US4902819A: Preparation of sodium diethyl oxalacetate. Google Patents.
  • Wharton reaction. Wikipedia. Available at: [Link]

  • US Patent US4902819A: Preparation of sodium diethyl oxalacetate. Google Patents.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate. Taylor & Francis Online. Available at: [Link]

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and docking studies. IRIS. Available at: [Link]

  • A one-step synthesis of pyrazolone. ResearchGate. Available at: [Link]

  • ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. ResearchGate. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Reduction and Oxidation :: Reductions with Hydrazine. Organic Chemistry Data. Available at: [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. LookChem. Available at: [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. ResearchGate. Available at: [Link]

  • Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. CompTox Chemicals Dashboard. Available at: [Link]

  • Azibenzil. Organic Syntheses. Available at: [Link]

  • Acetone hydrazone. Organic Syntheses. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. Available at: [Link]

  • CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound. Google Patents.
  • Reaction of hydrazine hydrate with oxalic acid. SciELO. Available at: [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Reaxys. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. J-Gate. Available at: [Link]

  • Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. PMC. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate. PubChem. Available at: [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. PMC. Available at: [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. Available at: [Link]

Sources

Application

Application Note: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in Claisen Condensation

Abstract This application note details the synthesis and utilization of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (commonly Sodium Diethyl Oxalacetate ), a critical C4 building block in medicinal chemistry. While for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis and utilization of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (commonly Sodium Diethyl Oxalacetate ), a critical C4 building block in medicinal chemistry. While formed via a classical Claisen condensation, the isolation of this specific sodium enolate salt offers distinct advantages over the in-situ generation of diethyl oxaloacetate, primarily regarding stability and regioselectivity in downstream heterocycle formation. This guide provides an optimized "reverse-addition" protocol to maximize yield and solid-handling properties, alongside a mechanistic breakdown of its formation and subsequent application in pyrazole synthesis.

Introduction: The Strategic Value of the Enolate Salt

In drug development, 1,3-dicarbonyl compounds are ubiquitous synthons. However, free diethyl oxaloacetate is an unstable liquid prone to decarboxylation and hydrolysis. By isolating the sodium enolate salt (Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate), researchers "freeze" the molecule in its reactive, nucleophilic state.

Key Advantages:

  • Stability: The delocalized negative charge prevents the spontaneous decarboxylation often seen in the free acid or neutral ester forms.

  • Stoichiometric Control: Using the weighed salt ensures precise stoichiometry in subsequent condensations, critical for minimizing impurities in GMP environments.

  • Regiocontrol: The pre-formed enolate directs nucleophilic attack specifically at the

    
    -carbon, reducing side reactions during heterocyclic ring closure.
    

Mechanistic Insight: The Cross-Claisen Condensation

The formation of this salt is a textbook example of a Crossed Claisen Condensation . Success relies on the electrophilic nature of diethyl oxalate. Unlike ethyl acetate, diethyl oxalate possesses no ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protons and cannot enolize. Therefore, it acts exclusively as the electrophile acceptor, preventing the formation of complex product mixtures.
Reaction Pathway[1][2][3][4][5][6]
  • Enolization: Sodium ethoxide deprotonates ethyl acetate to form the nucleophilic enolate.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the highly electrophilic carbonyl of diethyl oxalate.

  • Elimination: Ethoxide is eliminated, reforming the carbonyl.[1][2]

  • Deprotonation (The Driving Force): The resulting

    
    -keto ester is highly acidic (
    
    
    
    ). The ethoxide base immediately deprotonates the
    
    
    -position between the two carbonyls. This formation of the stable, insoluble sodium enolate drives the equilibrium to completion.
Visualization: Molecular Mechanism

ClaisenMechanism EtOAc Ethyl Acetate Enolate Enolate of EtOAc EtOAc->Enolate - EtOH NaOEt Sodium Ethoxide NaOEt->Enolate Oxalate Diethyl Oxalate (Non-enolizable Electrophile) Tetrahedral Tetrahedral Intermediate Oxalate->Tetrahedral Enolate->Tetrahedral + Diethyl Oxalate Product Sodium Diethyl Oxalacetate (Precipitated Salt) Tetrahedral->Product Elimination & Deprotonation EtOH Ethanol (Byproduct) Tetrahedral->EtOH

Figure 1: Mechanistic pathway of the Cross-Claisen condensation. The non-enolizable nature of diethyl oxalate ensures high selectivity.

Protocol 1: Optimized Synthesis (Reverse Addition Method)

While standard textbooks suggest adding esters to the base, this often results in a thick, unstirrable slurry. The Reverse Addition method (adapted from industrial optimizations) yields a free-flowing solid that is easier to filter and wash.

Reagents & Equipment
  • Diethyl Oxalate: 1.05 eq (Slight excess ensures complete consumption of the enolate).

  • Ethyl Acetate: 1.0 eq.

  • Sodium Ethoxide: 1.0 eq (21% wt solution in Ethanol).

  • Solvent: Absolute Ethanol (Water content < 0.1% is critical).

  • Equipment: Jacketed glass reactor with overhead stirring; inert gas (N2/Ar) line.

Step-by-Step Methodology
  • Preparation of Ester Charge:

    • In the main reactor, mix Diethyl Oxalate and Ethyl Acetate .[3]

    • Cool the mixture to 0–5°C .

    • Why: Pre-mixing allows for immediate reaction upon base contact, and low temperature suppresses the self-condensation of ethyl acetate (ethyl acetoacetate formation).

  • Controlled Addition (The Critical Step):

    • Load Sodium Ethoxide solution into a pressure-equalizing addition funnel.

    • Add the base dropwise to the ester mixture over 60–90 minutes .

    • Maintain internal temperature < 10°C .

    • Observation: The solution will turn yellow, and a precipitate will begin to form.

  • Reaction Phase:

    • After addition, allow the slurry to warm to 20–25°C over 2 hours.

    • Stir for an additional 4–6 hours.

    • Why: The warming phase ensures the reaction reaches thermodynamic equilibrium and promotes crystal growth for easier filtration.

  • Isolation:

    • Filter the solids under vacuum (inert atmosphere preferred).

    • Wash the cake 2x with cold (0°C ) Absolute Ethanol.

    • Wash 1x with Diethyl Ether (to assist drying).

    • Dry in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 80–90% Appearance: Off-white to pale yellow free-flowing powder.

Protocol 2: Downstream Application (Pyrazole Synthesis)

The sodium salt is most frequently used to synthesize heterocycles. Below is a protocol for converting the salt into a Ethyl 5-hydroxypyrazole-3-carboxylate derivative, a common scaffold in COX-2 inhibitors and kinase inhibitors.

Workflow Visualization

PyrazoleSynthesis Start Start: Sodium Diethyl Oxalacetate (Solid Salt) Acidification Step 1: Acidification (In situ generation of free enol) Start->Acidification AcOH / EtOH Cyclization Step 2: Cyclization (Add Hydrazine Hydrate) Acidification->Cyclization + NH2NH2 Reflux Step 3: Reflux (Ethanol, 2-4 hours) Cyclization->Reflux - H2O, - EtOH Isolation Step 4: Isolation (Cool & Filter) Reflux->Isolation

Figure 2: Workflow for the conversion of Sodium Diethyl Oxalacetate to pyrazole derivatives.

Methodology
  • Dissolution: Suspend 10 mmol of Sodium Diethyl Oxalacetate in 20 mL of Ethanol and 5 mL of Water.

  • Neutralization: Add Acetic Acid (12 mmol) to neutralize the salt and generate the reactive 1,3-dicarbonyl species in situ.

  • Cyclization: Add Hydrazine Hydrate (11 mmol) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Workup: Cool to 0°C. The pyrazole ester often precipitates. If not, concentrate under reduced pressure and recrystallize from EtOH/Hexane.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Content < 0.1% in solventsHigh Risk: Water hydrolyzes the esters and the sodium salt, producing Ethanol and Sodium Oxalate (insoluble impurity).
Temperature (Addition) < 15°CMedium Risk: Higher temperatures favor the self-condensation of ethyl acetate (Claisen) over the cross-Claisen with oxalate.
Base Quality Freshly prepared or titratedHigh Risk: Degraded NaOEt (containing NaOH) leads to ester hydrolysis (saponification) and lower yields.
Salt Color White to Pale YellowIndicator: Dark orange/brown indicates oxidation or polymerization. Discard if dark.

Safety & Handling

  • Hygroscopicity: The sodium salt is extremely hygroscopic. Store under nitrogen or argon in a desiccator. Exposure to air causes it to become sticky and degrade.

  • Corrosivity: Sodium ethoxide is caustic. Wear appropriate PPE (gloves, goggles, lab coat).

  • Solvent Trap: Ensure vacuum lines are trapped to catch ethanol and ethyl acetate vapors during drying.

References

  • Mechanism & General Synthesis

    • Jones, L. W. (1934). "Ethyl Oxalacetate". Organic Syntheses, Coll. Vol. 2, p. 266. (Note: Describes the free ester; the sodium salt is the intermediate).

  • Optimized "Reverse Addition" Protocol

    • Gupton, B. F., & Rae, J. H. (1990). Preparation of sodium diethyl oxalacetate. U.S. Patent 4,902,819.

  • Applications in Heterocycle Synthesis: Fustero, S., et al. (2002). "Improved Regioselectivity in the Synthesis of Pyrazoles". Journal of Organic Chemistry. (General reference for 1,3-dicarbonyl utility).
  • Physical Properties & Safety

    • PubChem Compound Summary for CID 23676863 (Sodium Diethyl Oxalacetate).

Sources

Method

Application Note: Preparation of Ethyl 1-Phenyl-5-Methyl-1H-Pyrazole-4-Carboxylate

Executive Summary Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (also known as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is a highly valued heterocyclic building block in medicinal and pesticide chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (also known as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is a highly valued heterocyclic building block in medicinal and pesticide chemistry. The pyrazole core is a privileged scaffold known for diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1]. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical characterization for synthesizing this compound via two distinct pathways: a classical two-step synthesis and a modern one-pot multicomponent reaction (MCR).

Mechanistic Rationale & Regioselectivity

The synthesis of highly functionalized pyrazoles requires strict control over regioselectivity. When reacting a 1,3-dielectrophilic synthon with an asymmetric binucleophile like phenylhydrazine, two regioisomers can theoretically form: the 1-phenyl-5-methyl or the 1-phenyl-3-methyl derivative.

Causality of Regioselectivity: Phenylhydrazine possesses two distinct nitrogen nucleophiles. The terminal primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the internal secondary amine (-NH-Ph), which is electronically deactivated via conjugation with the phenyl ring. During the reaction, the highly nucleophilic -NH₂ preferentially attacks the most electrophilic, least hindered center of the dielectrophile (the β-carbon of the enamine or ethoxymethylene intermediate) via a Michael-type addition[1]. This expels the leaving group (ethanol or dimethylamine). Following this, an intramolecular cyclization occurs where the internal -NH-Ph attacks the adjacent ketone carbonyl. Subsequent dehydration yields the fully aromatic, thermodynamically stable 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate[1].

Mechanism A 1,3-Dielectrophile (Enamine/Enol ether) C Nucleophilic Attack (NH2 at β-carbon) A->C B Phenylhydrazine (Nucleophile) B->C D Intermediate Hydrazone/Enamine C->D E Intramolecular Cyclization (NH-Ph on Carbonyl) D->E F Dehydration & Aromatization E->F G 1-Phenyl-5-methyl Isomer (Major) F->G

Mechanistic pathway illustrating the regioselective cyclocondensation.

Synthetic Workflows

Workflow cluster_RouteA Route A: Two-Step Synthesis cluster_RouteB Route B: One-Pot Synthesis EAA Ethyl Acetoacetate (Starting Material) TEOF Triethyl Orthoformate + Acetic Anhydride EAA->TEOF DMFDMA DMF-DMA (Condensation) EAA->DMFDMA IntA Ethyl 2-(ethoxymethylene) -3-oxobutanoate TEOF->IntA PhNHNH2_A Phenylhydrazine (Cyclocondensation) IntA->PhNHNH2_A Final Ethyl 1-phenyl-5-methyl- pyrazole-4-carboxylate PhNHNH2_A->Final IntB (E)-2-acetyl-3-(dimethylamino) -2-propenoate DMFDMA->IntB PhNHNH2_B Phenylhydrazine (Cyclocondensation) IntB->PhNHNH2_B PhNHNH2_B->Final

Synthetic workflows comparing the two-step and one-pot multicomponent routes.

Experimental Protocols

Route A: Two-Step Synthesis via Ethoxymethylene Intermediate

This classical route relies on the isolation of a highly reactive intermediate.

Step 1: Preparation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Causality: The reaction between ethyl acetoacetate and triethyl orthoformate produces ethanol as a byproduct. Acetic anhydride is added specifically to act as a water/ethanol scavenger, driving the thermodynamic equilibrium toward the product[2].

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq.), triethyl orthoformate (1.0 eq.), and acetic anhydride (1.2 eq.)[2].

    • Heat the mixture with continuous magnetic stirring to approximately 130°C for 5 to 12 hours[2].

    • Self-Validation: Monitor the reaction progress via GC or TLC (UV-active). The formation of a viscous yellow oil indicates successful conversion[2].

    • Remove low-boiling byproducts (residual acetic anhydride, ethyl acetate) by distillation under reduced pressure[2].

Step 2: Cyclocondensation

  • Protocol:

    • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq.) in absolute ethanol.

    • Slowly add phenylhydrazine (1.1 eq.) dropwise. (Caution: Phenylhydrazine is highly toxic and a suspected carcinogen; perform strictly in a fume hood).

    • Heat the reaction mixture to reflux for 6–8 hours.

    • Self-Validation: The mixture will transition to a dark brown solution. Complete consumption of the intermediate should be verified by TLC.

    • Pour the cooled mixture into ice water to precipitate the crude solid. Isolate via vacuum filtration and recrystallize from ethanol to yield the pure product.

Route B: One-Pot Three-Component Synthesis

This modernized protocol utilizes to form an enamine intermediate in situ, bypassing the need for water scavengers and intermediate isolation[1].

  • Causality: DMF-DMA is highly reactive toward active methylene compounds. It rapidly condenses with ethyl acetoacetate to form (E)-2-acetyl-3-(dimethylamino)-2-propenoate without generating water, making it an ideal precursor for a one-pot cyclocondensation[1].

  • Protocol:

    • In a single reaction vessel, combine ethyl acetoacetate (1.0 eq.), DMF-DMA (1.0 eq.), and phenylhydrazine (1.0 eq.) in absolute ethanol[1].

    • Stir the mixture at reflux. The in situ generated enamine undergoes immediate cyclocondensation with phenylhydrazine[1].

    • Self-Validation: Upon completion (monitored by TLC), cool the mixture to room temperature. The target compound will spontaneously precipitate from the ethanolic solution[1].

    • Filter the precipitate and recrystallize using ethanol to afford high-purity prismatic crystals[1].

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, structural validation must be confirmed via spectroscopic methods. The following table summarizes the expected quantitative data for pure ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate[1][3].

Analytical MethodParameter / SignalAssignment / Observation
¹H NMR (DMSO-d₆) δ 1.26 (t, 3H)Ester -CH₃ protons
δ 2.49 (s, 3H)Pyrazole -CH₃ (C5) protons (often overlaps with DMSO)
δ 4.22 (q, 2H)Ester -CH₂- protons
δ 7.49–7.57 (m, 5H)Phenyl aromatic protons
δ 7.99 (s, 1H)Pyrazole C3-H proton (distinct downfield shift)
FT-IR ~1702 cm⁻¹C=O (Ester) stretching vibration
~3041 cm⁻¹Aromatic C-H stretching vibration
Physical Property Melting Point73°C – 75°C
Appearance VisualCrystalline solid (Light yellow to brown prismatic crystals)

Note: The distinct singlet at δ 7.99 ppm in the ¹H NMR spectrum acts as a definitive self-validating marker for the formation of the fully aromatized pyrazole ring, confirming that dehydration has successfully occurred[1].

References

  • Title: Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Source: Molecular Crystals and Liquid Crystals (Taylor & Francis) URL: [Link]

Sources

Application

Synthesis of isoxazoles from sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Application Note & Protocol A Robust and Regioselective Synthesis of Ethyl 5-Oxo-2,5-dihydroisoxazole-3-carboxylate from Sodium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate Abstract Isoxazole derivatives are foundational scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust and Regioselective Synthesis of Ethyl 5-Oxo-2,5-dihydroisoxazole-3-carboxylate from Sodium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate

Abstract

Isoxazole derivatives are foundational scaffolds in medicinal chemistry, present in numerous approved pharmaceuticals due to their diverse biological activities.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate, a valuable synthetic intermediate. The method is based on the classical Claisen cyclocondensation of a 1,3-dicarbonyl equivalent, sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (the enolate of diethyl oxalacetate), with hydroxylamine hydrochloride.[2][4] We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer expert insights into process optimization and validation, tailored for researchers in synthetic chemistry and drug development.

Introduction & Scientific Context

The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in the design of therapeutic agents, including anti-inflammatory, antibiotic, and antidepressant drugs.[2] Its utility also extends to being a versatile precursor in organic synthesis. A primary and efficient method for constructing the isoxazole core involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5][6]

This protocol focuses on the use of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, the stable sodium enolate of diethyl oxalacetate, as the 1,3-dicarbonyl synthon.[7] This starting material offers significant advantages, including high reactivity and shelf-stability, obviating the need for in-situ base-mediated enolate formation. The reaction with hydroxylamine hydrochloride proceeds via a regioselective cyclocondensation to yield ethyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate, a key building block for more complex molecular architectures.

Reaction Scheme & Mechanism

The overall transformation is a cyclocondensation reaction where the 1,3-dicarbonyl framework reacts with the nitrogen and oxygen nucleophiles of hydroxylamine to form the heterocyclic ring.

Overall Reaction:

(Self-generated image, not from search results)

Mechanistic Rationale:

The reaction mechanism proceeds through a well-established pathway for isoxazole synthesis from β-keto esters.[4][6]

  • Liberation of Nucleophile: Hydroxylamine hydrochloride is neutralized by a mild base (or by the sodium enolate itself) to generate free hydroxylamine (NH₂OH), a more potent nucleophile.

  • Nucleophilic Attack & Oxime Formation: The nitrogen atom of hydroxylamine preferentially attacks the more electrophilic ketone carbonyl of the diethyl oxalacetate tautomer over the less reactive ester carbonyl. This is followed by dehydration to form a stable oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the newly formed oxime then acts as an intramolecular nucleophile, attacking the proximal ester carbonyl carbon.

  • Elimination & Aromatization: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol. The final product, ethyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate, is formed. This compound exists in tautomeric equilibrium with its 5-hydroxyisoxazole form.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected observations.

Materials & Equipment
  • Reagents:

    • Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (Diethyl oxalacetate sodium salt), ≥98%

    • Hydroxylamine hydrochloride (NH₂OH·HCl), ≥99%[8]

    • Ethanol (Absolute, 200 proof)

    • Hydrochloric Acid (HCl), 2 M aqueous solution

    • Ethyl Acetate (EtOAc), ACS grade

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Deionized Water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Standard glassware for filtration and recrystallization

    • TLC plates (Silica gel 60 F₂₅₄)

Quantitative Data Summary

The following table outlines the reagent quantities for a representative 10 mmol scale reaction.

ReagentM.W. ( g/mol )EquivalentsAmountMoles (mmol)
Diethyl oxalacetate sodium salt210.141.02.10 g10.0
Hydroxylamine hydrochloride69.491.10.76 g11.0
Ethanol46.07-50 mL-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl oxalacetate sodium salt (2.10 g, 10.0 mmol) and hydroxylamine hydrochloride (0.76 g, 11.0 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask. The mixture will form a slurry.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.[8]

  • Solvent Removal: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and stir until all solids are dissolved.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify to pH ~2 by adding 2 M HCl dropwise with stirring. A white or off-white precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure ethyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate as a white crystalline solid.

Expected Outcome & Characterization
  • Yield: 75-85%

  • Appearance: White crystalline solid.

  • ¹H NMR: Expect characteristic peaks for the ethyl ester group (a triplet and a quartet) and a singlet for the proton at the C4 position of the isoxazole ring.

  • Mass Spec (ESI-MS): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Synthesis_Workflow prep Reagent Preparation setup Reaction Setup (Reagents + Ethanol) prep->setup 1. Charge Flask reflux Reflux (4-6h, 78°C) Monitor by TLC setup->reflux 2. Heat workup Work-up (Solvent Removal, Acidification) reflux->workup 3. Cool & Concentrate extract Extraction (EtOAc / H₂O) workup->extract 4. Isolate purify Purification (Recrystallization) extract->purify 5. Dry & Concentrate char Characterization (NMR, MS, Yield) purify->char 6. Analyze

Caption: Experimental workflow for isoxazole synthesis.

Senior Scientist Insights & Troubleshooting

  • Regioselectivity: The use of a β-keto ester like diethyl oxalacetate provides excellent regiochemical control, as the initial nucleophilic attack by hydroxylamine overwhelmingly favors the more reactive ketone carbonyl.[2] This minimizes the formation of isomeric byproducts that can complicate purification when using unsymmetrical 1,3-diketones.

  • pH Control: The acidification step (3.3.6) is critical. It protonates the carboxylate intermediate and ensures the product is in its neutral form, which is less soluble in water and readily extracted into the organic phase. Over-acidification should be avoided.

  • Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, an additional 0.2 equivalents of hydroxylamine hydrochloride can be added and reflux continued for another 2 hours. This can be necessary if the initial reagents have degraded slightly upon storage.

  • Purification: The product is generally crystalline and purifies well with recrystallization. If an oily residue is obtained, it may indicate the presence of unreacted starting material or side products. In such cases, silica gel column chromatography (using a gradient of ethyl acetate in hexanes) is a reliable alternative for purification.

References

  • Organic Chemistry Portal. Synthesis of isoxazoles.[Link]

  • Nano Biology Letters. (2024). Construction of Isoxazole ring: An Overview.[Link]

  • YouTube. (2019). synthesis of isoxazoles.[Link]

  • Google Patents. (1988).
  • Saini, R.K., et al. (2021). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Al-Azab, M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]

  • Liu, M., et al. (2015). Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. Royal Society of Chemistry. [Link]

  • Zhang, H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Banu, H., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. [Link]

  • Ryabukhin, S.V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]

  • Pagoria, P.F., et al. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. OSTI.gov. [Link]

  • Organic Syntheses. Hydroxylamine-O-sulfonic acid.[Link]

  • Bandara, N., et al. (2020). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. PMC. [Link]

  • Banu, H., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Prado, M.A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Organic Syntheses. Heptaldoxime from Heptaldehyde and Hydroxylamine Hydrochloride.[Link]

  • Google Patents. (2010). CN101671267A - Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime.
  • Kumar, K.S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

Sources

Method

Application Notes and Protocols for the Condensation of Sodium Diethyl Oxalacetate with Aldehydes

Introduction: The Synthetic Utility of a Versatile Building Block Sodium diethyl oxalacetate is a highly valuable C4 building block in organic synthesis, prized for its dual functionality which includes a nucleophilic en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of a Versatile Building Block

Sodium diethyl oxalacetate is a highly valuable C4 building block in organic synthesis, prized for its dual functionality which includes a nucleophilic enolate and two electrophilic ester groups.[1] Its reaction with aldehydes, a classic example of the Knoevenagel condensation, provides a powerful and direct route to construct α,β-unsaturated systems.[1][2] These products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][3] This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful condensation of sodium diethyl oxalacetate with various aldehydes, tailored for researchers in both academic and industrial settings.

Pillar 1: Mechanistic Insights and Key Parameters

The condensation reaction proceeds via the Knoevenagel condensation mechanism, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2][4] The sodium salt of diethyl oxalacetate serves as a stable, easy-to-handle source of the required carbanion (enolate).[1]

The general mechanism involves three key stages:

  • Enolate Formation: Although sodium diethyl oxalacetate exists as a pre-formed enolate, the reaction is typically catalyzed by a mild base which facilitates the initial nucleophilic attack.[2][3]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[4][5]

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to form the thermodynamically stable conjugated double bond.[2][4]

G cluster_mechanism Knoevenagel Condensation Mechanism Start Sodium Diethyl Oxalacetate (Enolate Form) Step1 Nucleophilic Attack Start->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 Intermediate Tetrahedral Alkoxide Intermediate Step1->Intermediate Forms Step2 Proton Transfer Intermediate->Step2 Hydroxyl β-Hydroxy Adduct Step2->Hydroxyl Step3 Dehydration (-H₂O) Hydroxyl->Step3 Product α,β-Unsaturated Product Step3->Product

Caption: Generalized mechanism of the Knoevenagel condensation.

Critical Reaction Parameters:

The success and efficiency of the condensation are governed by several interconnected parameters:

  • Catalyst: The choice of catalyst is crucial. It must be basic enough to facilitate the reaction but not so strong as to promote self-condensation of the aldehyde.[2][3]

    • Weak Amines: Piperidine and pyridine are classic, effective catalysts for this transformation.[2][6][7] Pyridine often serves as both the catalyst and the solvent.[2][6]

    • Ammonium Salts: Ammonium acetate is another common and mild catalyst.[8]

    • Modern Catalysts: For improved sustainability and milder conditions, a range of catalysts have been explored, including biocatalysts like immobilized gelatin or bovine serum albumin (BSA), and heterogeneous solid bases such as hydrotalcite or MgO/ZrO2.[3][8]

  • Solvent: The solvent choice impacts reactant solubility and reaction rate.

    • Pyridine: As mentioned, pyridine is frequently used in the Doebner modification, where it also facilitates a subsequent decarboxylation if a free carboxylic acid is present (not the case here, but relevant to the reaction family).[2][6][9]

    • Alcohols: Ethanol is a common solvent, particularly when using amine catalysts.[2]

    • Aprotic Polar Solvents: DMSO has been shown to be effective, especially with biocatalysts, allowing for convenient product extraction.[3][8]

    • Solvent-Free: Under certain conditions, particularly with solid catalysts, the reaction can be run neat, reducing environmental impact.[8]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the aldehyde and the catalyst system. Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.[10] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and prevent byproduct formation.

  • Stoichiometry: A slight excess of the aldehyde is sometimes used to ensure complete consumption of the more valuable sodium diethyl oxalacetate. However, a 1:1 molar ratio is a common starting point for optimization.

Pillar 2: Validated Protocols and Methodologies

The following protocols provide a robust starting point for the condensation reaction. Researchers should optimize conditions based on the specific aldehyde substrate.

Protocol 1: Classic Knoevenagel Condensation using Piperidine/Pyridine

This protocol is a well-established method suitable for a wide range of aromatic and aliphatic aldehydes.

Materials:

  • Sodium Diethyl Oxalacetate

  • Aldehyde of interest

  • Pyridine (solvent grade)

  • Piperidine (catalyst)

  • Hydrochloric Acid (e.g., 2M for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium diethyl oxalacetate (1.0 eq) in pyridine.

  • Addition of Reactants: Add the aldehyde (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux (typically 80-100 °C) and monitor the reaction by TLC.[6] Reaction times can vary from 2 to 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 2M HCl and ethyl acetate. The volume of HCl should be sufficient to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Biocatalyzed Condensation in DMSO

This protocol offers a greener alternative using an immobilized enzyme in a recyclable solvent system, operating at room temperature.[3][8]

Materials:

  • Sodium Diethyl Oxalacetate

  • Aldehyde of interest

  • Immobilized Gelatin or Bovine Serum Albumin (BSA)

  • Dimethyl Sulfoxide (DMSO)

  • Hexane or Heptane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flask, suspend the immobilized catalyst in DMSO.

  • Addition of Reactants: Add sodium diethyl oxalacetate (1.0 eq) and the aldehyde (1.0 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 24-48 hours. Monitor progress by TLC.[3]

  • Catalyst Recovery: Decant or filter the reaction mixture to recover the immobilized catalyst beads. The beads can be washed and reused.

  • Product Extraction: Transfer the DMSO solution to a separatory funnel and extract the product with hexane or heptane (3x).[3][8] The high polarity of DMSO allows for efficient extraction of the less polar product.

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMSO, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure to yield the product, which is often of high purity.[3][8]

G cluster_workflow General Experimental Workflow Reactants 2. Add Reactants - Na Diethyl Oxalacetate - Aldehyde - Solvent Catalyst 3. Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction 4. Heat & Stir (Monitor by TLC) Catalyst->Reaction Workup 5. Quench & Work-up (Acid Wash, Extraction) Reaction->Workup Purify 6. Dry & Purify (Concentrate, Column Chrom.) Workup->Purify Product Final Product Purify->Product

Caption: A typical workflow for the condensation reaction.

Pillar 3: Data Presentation and Troubleshooting

The choice of reaction conditions can significantly impact yield and purity. The following table summarizes typical conditions and expected outcomes for different classes of aldehydes based on literature precedents.

Aldehyde TypeCatalyst SystemSolventTemperatureTypical Reaction TimeExpected YieldReference(s)
Aromatic (Electron-poor) PiperidinePyridineReflux2-6 hHigh (>85%)[10][11]
Aromatic (Electron-rich) PiperidinePyridineReflux8-24 hGood (70-85%)[10]
Aliphatic (Unconjugated) Immobilized GelatinDMSORoom Temp24-48 hVery Good (85-90%)[3]
Heteroaromatic Immobilized BSADMSORoom Temp24-48 hVery Good (>85%)[8]
α,β-Unsaturated Piperidine/PyridinePyridine80-100 °C4-12 hGood (70-80%)[2]
Troubleshooting Common Issues:
  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Increase reaction time or temperature. Ensure the aldehyde is pure, as impurities can inhibit the reaction. Consider a different catalyst system. For ketones, pre-forming an enolate with a strong base like LDA before adding the oxalacetate can prevent self-condensation.[12]

  • Formation of Byproducts:

    • Cause: Self-condensation of the aldehyde.

    • Solution: Use a milder base or lower the reaction temperature.[2] Adding the aldehyde slowly to the mixture of sodium diethyl oxalacetate and catalyst can also minimize this side reaction.

  • Difficult Purification:

    • Cause: Similar polarity of product and starting material.

    • Solution: Optimize the reaction to drive it to completion. Explore different solvent systems for column chromatography or consider recrystallization.

Conclusion

The condensation of sodium diethyl oxalacetate with aldehydes is a robust and versatile method for synthesizing α,β-unsaturated esters. By understanding the underlying Knoevenagel mechanism and carefully selecting the catalyst, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols provided herein offer validated starting points that can be adapted to a wide range of substrates, empowering scientists in the discovery and development of novel chemical entities.

References

  • Preparation of sodium diethyl oxalacetate. (1990).
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2022). Amazon S3. [Link]

  • Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). (2025). ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • DES-catalyzed condensation of aldehydes with ethyl diazoacetate. ResearchGate. [Link]

  • One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. RASAYAN Journal of Chemistry. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. (2023). PMC. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. (2025). ResearchGate. [Link]

  • Cyclohexanone, 2-ethenyl-3-methyl-, trans. Organic Syntheses Procedure. [Link]

  • Process for preparing acetaldehyde diethyl acetal.
  • Structural insights into sodium transport by the oxaloacetate decarboxylase sodium pump. eLife. [Link]

  • Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. [Link]

  • 19.2: Preparing Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

Sources

Application

The Versatile Role of Sodium Diethyl Oxalacetate in Heterocyclic Synthesis: A Detailed Guide for Researchers

Introduction: Unlocking the Potential of a C4 Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a C4 Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Sodium diethyl oxalacetate, a readily available and highly reactive β-ketoester, has emerged as a cornerstone C4 building block for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic functionality, featuring two ester groups and a ketone, provides multiple reaction sites for cyclocondensation reactions, making it an invaluable precursor for pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the applications of sodium diethyl oxalacetate in heterocyclic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The utility of sodium diethyl oxalacetate stems from its ability to react with a variety of binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings. This reactivity is central to well-established named reactions and provides a modular approach to generating libraries of compounds for biological screening. This document will delve into the synthesis of key heterocyclic systems, including pyrazoles, pyridazinones, and coumarins, highlighting the versatility of this essential reagent.

I. Synthesis of Pyrazolones: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and robust method, exemplifies the utility of β-ketoesters in heterocyclic chemistry.[1] The reaction of sodium diethyl oxalacetate with hydrazine derivatives provides a direct and efficient route to highly functionalized pyrazol-5-ones, a core scaffold in numerous pharmaceutical agents.[2]

Mechanistic Rationale

The reaction proceeds through an initial condensation of the more reactive ketone carbonyl of diethyl oxalacetate with one of the nitrogen atoms of the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto one of the ester carbonyls, leading to cyclization. Subsequent elimination of ethanol yields the pyrazolone ring. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.[3][4]

Diagram 1: Knorr Pyrazole Synthesis Workflow

graph Knorr_Pyrazole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

reagents [label="Sodium Diethyl Oxalacetate +\nHydrazine Derivative", fillcolor="#F1F3F4"]; conditions [label="Solvent (e.g., Ethanol)\nOptional: Acetic Acid (catalyst)", fillcolor="#F1F3F4"]; reaction [label="Reflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cooling & Precipitation", fillcolor="#F1F3F4"]; product [label="Pyrazolone Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> conditions [label="Mix"]; conditions -> reaction [label="Heat"]; reaction -> workup [label="Reaction Completion"]; workup -> product [label="Isolation"]; }

A generalized workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a representative pyrazolone derivative using phenylhydrazine.

Materials:

  • Sodium Diethyl Oxalacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium diethyl oxalacetate (1 equivalent) in ethanol.

  • To this solution, add phenylhydrazine (1 equivalent). A slight excess of the hydrazine can be used to ensure complete consumption of the β-ketoester.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Further cooling in an ice bath may facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrazolone.

ReagentMolar RatioSolventTemperatureTime (h)Typical Yield (%)
Sodium Diethyl Oxalacetate1EthanolReflux1-385-95
Phenylhydrazine1-1.1

II. Synthesis of Pyridazinones: Building Six-Membered Heterocycles

Pyridazin-3(2H)-ones are another class of heterocycles with significant biological activities that can be readily synthesized from sodium diethyl oxalacetate.[5] The reaction with hydrazine hydrate or its derivatives provides access to this six-membered ring system.

Mechanistic Considerations

Similar to pyrazole synthesis, the reaction initiates with the formation of a hydrazone at the ketonic carbonyl of diethyl oxalacetate. However, in this case, the subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking one of the ester carbonyls to form the six-membered pyridazinone ring.[6]

Diagram 2: Pyridazinone Synthesis Mechanism

graph Pyridazinone_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Sodium Diethyl Oxalacetate +\nHydrazine Hydrate", fillcolor="#F1F3F4"]; intermediate1 [label="Hydrazone Formation", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Intramolecular\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pyridazinone Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Condensation"]; intermediate1 -> intermediate2 [label="Nucleophilic Attack"]; intermediate2 -> product [label="Elimination of EtOH"]; }

Key steps in the formation of the pyridazinone ring.

Experimental Protocol: Synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

This protocol outlines a general procedure for the synthesis of a pyridazinone derivative.

Materials:

  • Sodium Diethyl Oxalacetate

  • Hydrazine Hydrate

  • Ethanol or a mixture of Ethanol/Water

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Dissolve sodium diethyl oxalacetate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and neutralize with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the pyridazinone.

ReagentMolar RatioSolventTemperatureTime (h)Typical Yield (%)
Sodium Diethyl Oxalacetate1EthanolReflux4-670-85
Hydrazine Hydrate1-1.2

III. Synthesis of 4-Hydroxycoumarins: The Pechmann Condensation and Related Reactions

Synthetic Strategy

The synthesis of 4-hydroxycoumarins using a C4 dicarbonyl synthon often involves a reaction with a phenol derivative. The reaction is typically acid-catalyzed and proceeds via a transesterification followed by an intramolecular Friedel-Crafts acylation (cyclization) and subsequent dehydration.

Diagram 3: General Workflow for 4-Hydroxycoumarin Synthesis

graph Coumarin_Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Phenol Derivative +\nDiethyl Oxalacetate Derivative", fillcolor="#F1F3F4"]; catalyst [label="Acid Catalyst\n(e.g., H₂SO₄, Amberlyst-15)", fillcolor="#F1F3F4"]; reaction [label="Heating (Conventional or Microwave)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Hydroxycoumarin Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalyst [label="Combine"]; catalyst -> reaction; reaction -> cyclization [label="Transesterification Intermediate"]; cyclization -> product [label="Dehydration"]; }

A simplified representation of the synthesis of 4-hydroxycoumarins.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate

This protocol describes the synthesis of a 4-hydroxycoumarin derivative from phenol and diethyl oxalacetate under acidic conditions.

Materials:

  • Phenol

  • Sodium Diethyl Oxalacetate

  • Concentrated Sulfuric Acid or other suitable acid catalyst (e.g., Amberlyst-15)

  • Inert solvent (optional, e.g., toluene for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, combine phenol (1 equivalent) and sodium diethyl oxalacetate (1 equivalent).

  • Carefully add a catalytic amount of concentrated sulfuric acid with cooling.

  • Heat the reaction mixture, with stirring, to the desired temperature (typically 100-120 °C). If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove the acid catalyst, and then with a small amount of a cold non-polar solvent like hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-hydroxycoumarin derivative.

ReagentMolar RatioCatalystTemperature (°C)Time (h)Typical Yield (%)
Phenol1H₂SO₄100-1202-460-75
Sodium Diethyl Oxalacetate1

Conclusion and Future Perspectives

Sodium diethyl oxalacetate has proven to be a remarkably versatile and indispensable reagent in the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic discussions presented herein provide a solid foundation for researchers to explore the rich chemistry of this C4 building block. The continued development of novel synthetic methodologies, including the use of green catalysts and solvent-free conditions, will undoubtedly expand the scope of its applications. The modular nature of these syntheses makes sodium diethyl oxalacetate an ideal starting material for the generation of compound libraries in drug discovery programs, ensuring its continued relevance in the field of medicinal chemistry.

References

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica. (2016). Retrieved from [Link]

  • Sugino, T., & Tanaka, K. (2001). Solvent-Free Coumarin Synthesis. Chemistry Letters, 30(2), 110–111. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 553-555). Cambridge University Press. Retrieved from [Link]

  • Pyridazine Derivatives and Related Compounds. Part 8. Synthesis of Different Heterocycles from 3‐Hydrazinopyridazine. (1985). Journal of the Chemical Society, Perkin Transactions 1, 187-191. Retrieved from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 126, pp. 1-68). Academic Press. Retrieved from [Link]

  • PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. (n.d.). Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). Molecules, 26(21), 6433. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Organic Letters, 20(15), 4569–4572. Retrieved from [Link]

  • Facile Synthesis of 4-Hydroxycoumarin. (n.d.). Scribd. Retrieved from [Link]

  • synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. (2023). Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]

  • Design, synthesis and bioassay of novel coumarins. (2010). African Journal of Pure and Applied Chemistry, 4(5), 62-66. Retrieved from [Link]

  • Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.... (2024). Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research. Retrieved from [https://www.sphinxsai.com/2010/pharm/chemtech/pt=26, (1112-1120).pdf]([Link], (1112-1120).pdf)

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research (IJFMR). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 659. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2016). Eurasian Chemical Bulletin. Retrieved from [Link]

  • RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. (n.d.). Rasayan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2012). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Synthesis of 4-hydroxycoumarins. (1949). U.S. Patent No. 2,465,293.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6423. Retrieved from [Link]

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Retrieved from [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). World Journal of Organic Chemistry, 7(1), 19-30. Retrieved from [Link]

  • One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. (2026). ResearchGate. Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Molecules, 27(17), 5483. Retrieved from [Link]

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2025). ResearchGate. Retrieved from [Link]

  • Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. (2020). Chemistry & Biodiversity, 17(10), e2000454. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate reactions

Welcome to the Application Scientist Support Portal. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (commonly known as diethyl sodium oxalacetate) is a highly versatile enolate salt used extensively as a building block fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (commonly known as diethyl sodium oxalacetate) is a highly versatile enolate salt used extensively as a building block for heterocyclic chemistry (e.g., pyrazoles, pyrimidines) and as an active pharmaceutical intermediate. However, synthesizing and handling this moisture-sensitive enolate often presents significant challenges, primarily related to poor yields, intractable reaction mixtures, and downstream conversion failures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure self-validating, high-yield reactions.

Part 1: Diagnostic Matrix & Quantitative Parameters

To establish a baseline for your experiments, compare your current reaction parameters against the optimized benchmarks in the table below. Deviations from these metrics are the most common causes of yield reduction.

ParameterStandard (Problematic)Optimized TargetCausality / Impact on Yield
Addition Order Esters added to BaseBase added to Esters Prevents rapid, uncontrolled precipitation ("concrete-like" mass).
NaOEt Concentration Variable / Solid19.5% - 21.0% in EtOH Balances reactivity with solvent volume to maintain a stirrable slurry.
Reaction Temperature > 20°C during addition0°C to 15°C Suppresses transesterification and premature decarboxylation.
Maturation Temp Room Temperature70°C to 80°C (15-30 min) Drives the Claisen condensation to completion; shifts equilibrium.
Downstream pH (Aqueous) UncontrolledpH 10 - 11 Prevents premature ester hydrolysis when synthesizing pyrimidines.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During the Claisen condensation, my reaction mixture turns into a solid, concrete-like mass that breaks the stirrer and cannot be filtered. How do I prevent this?

Application Scientist Insight: This is the most ubiquitous failure mode when synthesizing diethyl sodium oxalacetate. It stems from the standard addition order (adding diethyl oxalate and ethyl acetate to a solution of sodium ethoxide). This creates a localized high concentration of base, causing the enolate product to precipitate rapidly and uncontrollably. The resulting mass traps unreacted starting materials, crashing the yield and making isolation nearly impossible.

The Solution: Implement the Reverse Addition Method 1. By adding the sodium ethoxide solution dropwise to the mixture of diethyl oxalate and ethyl acetate, the base remains the limiting reagent throughout the addition phase. This allows the enolate to crystallize slowly, forming a free-flowing, easily filterable slurry.

Q2: My isolated enolate salt has a much lower mass than expected, and NMR shows significant ester hydrolysis. What went wrong?

Application Scientist Insight: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is highly susceptible to moisture-induced saponification. If water is introduced via the solvent (e.g., using 95% ethanol instead of absolute ethanol) or atmospheric humidity, the hydroxide ions generated will hydrolyze the ethyl ester groups, leading to water-soluble dicarboxylate salts that are lost during filtration.

The Solution: Ensure all reagents (diethyl oxalate, ethyl acetate, and ethanol) are strictly anhydrous. Maintain the reaction under an inert atmosphere (N₂ or Ar) and use a concentration of 19.5% to 21% NaOEt in absolute ethanol to minimize free hydroxide formation 1.

Q3: I am using the isolated sodium salt to synthesize a pyrazole derivative via reaction with a hydrazine, but the conversion is poor.

Application Scientist Insight: The sodium salt must be effectively neutralized to its free enol/keto form (diethyl oxaloacetate) in situ to react efficiently with nucleophiles like hydrazines. If the reaction is run in a non-polar solvent without an acid source, the salt remains insoluble and unreactive.

The Solution: Run the reaction in toluene and add a significant excess of glacial acetic acid (often up to 15-30 equivalents relative to the enolate) 2. The acetic acid serves a dual purpose: it protonates the sodium enolate to increase its solubility and electrophilicity, and it catalyzes the subsequent dehydration steps required to close the pyrazole ring.

Q4: I am synthesizing a pyrimidine (e.g., a SIRT1 activator) by reacting the enolate with an amidine in water. The ester groups are hydrolyzing before the ring closes.

Application Scientist Insight: While it seems counterintuitive to use water for a moisture-sensitive enolate, pyrimidine cyclizations with amidines are often performed in aqueous base. The key is strict pH control. If the pH drops below 9, the amidine is fully protonated and non-nucleophilic. If the pH exceeds 12, the ester groups of the oxalacetate hydrolyze rapidly.

The Solution: Suspend the enolate in water and add exactly 1.0 equivalent of NaOH to dissolve it. During the addition of the amidine hydrochloride, continuously monitor the reaction with a pH meter and add NaOH dropwise to maintain the pH strictly between 10 and 11 3.

Part 3: Visualizing the Logic and Workflows

Reaction Workflow & Causality Logic

The following diagram illustrates the critical difference between standard and reverse addition methods, highlighting the causality behind the physical state of the reaction mixture.

G cluster_standard Standard Addition (Problematic) cluster_reverse Reverse Addition (Optimized) A1 NaOEt in Reactor A2 Add Esters Dropwise A1->A2 A3 High Local Base Conc. A2->A3 A4 Rapid Precipitation (Concrete-like Mass) A3->A4 B1 Esters in Reactor B2 Add NaOEt Dropwise B1->B2 B3 Base is Limiting Reagent B2->B3 B4 Controlled Crystallization (Free-flowing Slurry) B3->B4

Logic diagram comparing standard vs. reverse addition for enolate synthesis.

Downstream Application Pathways

Diethyl sodium oxalacetate is a critical node in the synthesis of various biologically active heterocycles.

Pathways Start Diethyl Sodium Oxalacetate Cond1 Hydrazine Hydrate (Acidic/Toluene, 100°C) Start->Cond1 Cond2 Amidine Hydrochloride (Aqueous NaOH, pH 10-11) Start->Cond2 Prod1 Pyrazole Derivatives (e.g., Kinase Inhibitors) Cond1->Prod1 Prod2 Pyrimidine Derivatives (e.g., SIRT1 Activators) Cond2->Prod2

Downstream synthetic pathways utilizing diethyl sodium oxalacetate.

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Synthesis of Diethyl Sodium Oxalacetate (Reverse Addition)

This protocol is designed as a self-validating system; the physical state of the slurry serves as an immediate indicator of success.

Reagents:

  • Diethyl oxalate: 1.03 equivalents (e.g., 150 g)

  • Ethyl acetate: 1.00 equivalent (e.g., 91 g)

  • Sodium ethoxide solution: 21% w/w in absolute ethanol, 1.00 equivalent (e.g., 325 g)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed reaction vessel with dry Nitrogen. Ensure the vessel and all addition funnels are completely dry.

  • Ester Mixing: Charge the reactor with diethyl oxalate and ethyl acetate. Begin moderate mechanical stirring.

  • Temperature Control: Chill the ester mixture using the reactor jacket to maintain an internal temperature strictly between 0°C and 15°C.

  • Reverse Addition: Load the 21% sodium ethoxide solution into an addition funnel. Add the base dropwise to the ester mixture over a period of 25 to 30 minutes. Validation checkpoint: The mixture should become cloudy and slowly form a fine, free-flowing crystalline suspension, NOT a solid block.

  • Cold Maturation: Continue stirring the slurry at 0°C to 15°C for 6 hours to ensure complete enolate formation.

  • Thermal Shift: Heat the reaction mixture to a gentle boil (70°C to 80°C) for 15 to 30 minutes. This step drives the equilibrium forward and completes the Claisen condensation.

  • Isolation: Cool the mixture back to room temperature. Vacuum filter the free-flowing slurry. Wash the filter cake with a small volume of ice-cold absolute ethanol, followed by diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Downstream Conversion to Pyrimidines (Aqueous pH Control)

Used for synthesizing SIRT1-activating compounds and related pharmaceutical intermediates.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq (e.g., 21.0 g, 100 mmol) of diethyl sodium oxalacetate in 80 mL of distilled water.

  • Dissolution: Add 1.0 eq of 6.25 M NaOH (16 mL) over 1 minute at ambient temperature. Stir for 10 minutes until an orange solution forms and only traces of solid remain.

  • Amidine Addition: Add a solution of 1.0 eq of the desired amidine hydrochloride (e.g., n-pentanamidine HCl) dissolved in 20 mL of water.

  • pH Clamping (Critical): Insert a calibrated pH probe into the reaction mixture. Add 6.25 M NaOH dropwise to rigidly maintain the pH between 10 and 11.

  • Reaction Completion: Stir for 24 hours at room temperature, then neutralize the solution to precipitate the target pyrimidine product.

References

  • Source: U.S.
  • Source: U.S.
  • Synthesis and Assay of SIRT1-Activating Compounds Source: Methods in Enzymology, 2016; 574: 213–244. (PMC4946395) URL:[Link]

Sources

Optimization

Purification methods for sodium diethyl oxalacetate salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation, purification, and handling of sodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation, purification, and handling of sodium diethyl oxalacetate (CAS: 40876-98-0).

Because this compound is an enolate salt of a di-ester, it presents unique solubility and stability challenges. This guide is designed to move beyond basic protocols by explaining the thermodynamic and mechanistic causality behind each experimental choice, ensuring your purification workflows are robust, reproducible, and self-validating.

Physicochemical & Quantitative Data Profile

Understanding the physical properties of sodium diethyl oxalacetate is the first step in designing a successful purification strategy. The table below summarizes the critical data required for troubleshooting.

ParameterValueImpact on Purification Strategy
CAS Number 40876-98-0[1]Standard identifier for reagent sourcing.
Molecular Weight 210.16 g/mol [2]Crucial for stoichiometric calculations.
Appearance White to off-white crystalline powder[1]Yellow/brown discoloration indicates organic impurities.
Water Solubility ~1.2 g/L (25°C); decomposes[1]Critical: Avoid aqueous workups to prevent ester hydrolysis[3].
Organic Solubility Insoluble in Et₂O; Miscible in EtOH[3]Enables differential extraction of covalent impurities[1].
Acute Toxicity (LD50) >500 mg/kg (Oral, Rat)[4]Handle with standard PPE; avoid dust inhalation[4].
Stability Hygroscopic; stable under inert gas[5]Requires vacuum drying and anhydrous storage[5].

Troubleshooting Guides & FAQs

Q1: My synthesized sodium diethyl oxalacetate is a discolored, oily paste instead of a powder. How do I remove unreacted starting materials? The Causality: The "oiling out" phenomenon occurs when the ionic product is plasticized by unreacted covalent starting materials (diethyl oxalate and ethyl acetate). Because sodium diethyl oxalacetate is an ionic salt, it is highly insoluble in non-polar or weakly polar aprotic solvents like boiling diethyl ether, whereas the organic impurities are highly soluble. The Solution: Extract the crude paste several times with boiling diethyl ether (


)[1]. This differential solubility principle ensures high recovery of the product without risking ester hydrolysis.

Q2: During the cool-down phase of the synthesis, my product "sets up" into an impenetrable solid mass, making filtration impossible. How can I prevent this? The Causality: This is a well-documented thermodynamic issue in the industrial scale-up of this compound[6]. Rapid, uncontrolled crystallization traps the solvent (ethanol) and impurities within a massive, interlocking crystal lattice, forming a solid block[6]. The Solution: To prevent this, introduce 0.1–0.2% (w/w) of pure solid sodium diethyl oxalacetate "seeds" at approximately 45°C during the cooling phase[6]. This provides nucleation sites for controlled crystallization, yielding a free-flowing, easily filterable powder[6]. If the mass has already formed, you must slurry it aggressively with anhydrous ethanol to break the lattice before vacuum filtration[6].

Q3: Can I use an aqueous wash to remove residual inorganic salts? The Causality: Absolutely not. While the compound exhibits moderate solubility in water, introducing aqueous environments triggers rapid nucleophilic attack by water on the ester carbonyls. This leads to ester hydrolysis, gradually degrading the molecule into ethanol, acetic acid, and oxalic acid byproducts[3]. The Solution: Maintain strictly anhydrous conditions throughout the purification process.

Validated Purification Protocol: Anhydrous Ether Extraction

This methodology is designed as a self-validating system . It relies on visual cues—specifically the transition of the solvent wash from discolored to completely colorless—to confirm successful purification at the bench in real-time.

Workflow A Crude Sodium Diethyl Oxalacetate (Contains unreacted esters) B Trituration / Extraction (Boiling Diethyl Ether) A->B C Vacuum Filtration (Anhydrous Conditions) B->C D Validation Wash (Repeat until colorless) C->D E Drying (Inert Atmosphere / Vacuum) D->E F Pure Free-Flowing Powder (White to Off-White) E->F

Fig 1: Step-by-step anhydrous purification workflow for sodium diethyl oxalacetate.

Step-by-Step Methodology:

  • Preparation: Transfer the crude, discolored sodium diethyl oxalacetate to a dry, inert-gas-purged filtration setup (e.g., a Buchner funnel or fritted glass crucible). Ensure the environment is well-ventilated[1].

  • Boiling Extraction: Add boiling diethyl ether (

    
    ) directly to the solid residue[1]. Mechanistic Note: The thermal energy maximizes the solubility kinetics of the covalent organic impurities, while the non-polar ether ensures the ionic sodium salt remains completely insoluble.
    
  • Filtration: Rapidly filter the suspension under vacuum to separate the purified salt from the impurity-laden ether.

  • Self-Validation Wash: Repeat the boiling ether extraction and filtration. Observe the filtrate. Continue washing until the solvent runs completely colorless [1]. A colorless filtrate guarantees the absence of soluble organic byproducts.

  • Drying: Transfer the purified white to off-white crystalline powder to a vacuum desiccator. Dry in air or under high vacuum at room temperature to remove residual ether[1].

  • Storage: Because the compound is slightly hygroscopic, store the final powder in a tightly closed container under an inert atmosphere (argon or nitrogen) at room temperature[5].

Mechanistic Insights: The Danger of Aqueous Hydrolysis

To further emphasize the necessity of the anhydrous protocol described above, the following diagram illustrates the degradation pathway that occurs if the salt is exposed to water or high ambient humidity.

Pathway A Sodium Diethyl Oxalacetate (Stable in anhydrous conditions) B Exposure to H2O / Moisture (Aqueous workup or high humidity) A->B C Ester Hydrolysis (Nucleophilic attack by H2O) B->C D Degradation Products (Ethanol, Acetic Acid, Oxalic Acid) C->D

Fig 2: Mechanistic degradation pathway of sodium diethyl oxalacetate via aqueous hydrolysis.

References

  • Source: google.com (Google Patents)
  • Title: Fine chemicals - GIHON - Laboratorios Químicos Source: gihonlab.com URL: [Link]

  • Title: Ethyl sodium oxalacetate Source: microchem.fr URL: [Link]

Sources

Troubleshooting

Handling moisture sensitivity of sodium diethyl oxalacetate

Welcome to the technical support center for sodium diethyl oxalacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. My goal i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium diethyl oxalacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success and reproducibility of your experiments. Sodium diethyl oxalacetate is a powerful synthetic building block, but its utility is directly linked to its integrity. This resource will help you master its handling, troubleshoot common issues, and preserve its reactivity.

The Challenge: Understanding Moisture Sensitivity

Sodium diethyl oxalacetate's reactivity stems from its nature as a stabilized enolate. This very feature makes it highly susceptible to degradation by moisture. Understanding the mechanism of this degradation is the first step toward preventing it.

Exposure to water, even atmospheric humidity, initiates two primary degradation pathways:

  • Enolate Protonation: The nucleophilic carbon of the enolate is readily protonated by water. This quenches its reactivity, rendering it useless for subsequent carbon-carbon bond-forming reactions like Claisen condensations or alkylations.[1]

  • Ester Hydrolysis: The ester functional groups are susceptible to hydrolysis, a reaction catalyzed by the basic nature of the sodium enolate itself or by any acidic or basic impurities. This process breaks down the molecule into sodium oxalate and ethanol, which can interfere with or inhibit the desired reaction.[2]

These degradation pathways mean that improper handling doesn't just reduce the concentration of your active reagent; it introduces impurities that can actively hinder your synthesis.

Table 1: Key Properties of Sodium Diethyl Oxalacetate

PropertyValueSource(s)
Chemical Formula C₈H₁₁NaO₅[3]
Molecular Weight 210.16 g/mol [4]
Appearance White to beige or light orange crystalline powder[3][5]
Melting Point 188-190 °C (lit.)[5]
Solubility in Water Slightly soluble (1.2 g/L at 25°C)[3][5]
Key Sensitivity Moisture Sensitive / Hygroscopic [3][4][5][6][7][8]

Proactive Handling: A Self-Validating Workflow

The most effective troubleshooting is prevention. Implementing a rigorous handling protocol from the moment a new bottle is received is critical. The following workflow is designed to minimize moisture exposure at every step.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use A Receive New Bottle B Inspect Seal Integrity A->B C Place in Desiccator (Sealed Container) B->C Seal OK E Return to Supplier B->E Seal Broken D Log Lot # and Date Received C->D F Equilibrate Bottle to Room Temp in Desiccator D->F Prior to First Use G Weigh Reagent Rapidly Under Inert Gas (Glovebox) or in a Dry Environment F->G H Tightly Reseal Bottle G->H I Backfill with N2/Ar H->I J Return to Desiccator I->J Yes I->J No (If not possible, minimize headspace)

Caption: Workflow for handling moisture-sensitive reagents.

Troubleshooting Guide

This section addresses common problems encountered in the lab.

Q: My sodium diethyl oxalacetate powder is clumpy and has formed a hard cake. Is it still usable?

A: This is a classic sign of significant moisture absorption. The fine powder has likely absorbed atmospheric water, causing it to partially dissolve and re-solidify into a mass.

  • Causality: The hygroscopic nature of the salt attracts water molecules, which act as a solvent.[3]

  • Impact on Reactivity: The reagent's quality is highly suspect. A significant portion has likely been hydrolyzed or protonated. Using it directly will, at best, lead to drastically reduced yields and, at worst, complete reaction failure.

  • Recommendation: It is strongly advised to discard the reagent and use a fresh, unopened bottle. If this is not possible, you may attempt the purification protocol outlined below, but you must first validate its efficacy with a small-scale test reaction.

Q: My reaction yield is significantly lower than expected. How can I determine if the reagent is the problem?

A: Low yield is a common consequence of using partially degraded sodium diethyl oxalacetate.[2] To diagnose the issue, follow these steps:

  • Check Your Controls: Ensure all other reagents are pure and dry, and that the reaction conditions (temperature, time, stoichiometry) were correct.[2]

  • Inspect the Reagent: Examine the physical appearance of the sodium diethyl oxalacetate powder. Is it a free-flowing powder as expected, or is it clumpy?[3]

  • Run a Qualification Test: Perform a small-scale, reliable reaction for which you have a baseline yield with a known-good batch of the reagent. A simple Claisen condensation with a dry ketone or ester is a good choice.[9] A significantly lower yield in this test strongly implicates the reagent.

  • Consider Analytical Methods: If available, FT-IR spectroscopy can be informative. The appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) could indicate the presence of water or hydrolyzed carboxylic acid products.

Q: I suspect my bottle of sodium diethyl oxalacetate has been briefly exposed to air. Can it be salvaged?

A: For minor, brief exposure in a low-humidity environment, the damage may be minimal and confined to the surface.

  • Causality: The extent of degradation is proportional to the duration and humidity of the exposure.

  • Recommendation:

    • Dry Under Vacuum: Place the powder in a vacuum desiccator or vacuum oven at a mild temperature (e.g., 40-50°C) for several hours to remove surface moisture. Do not heat excessively , as this can cause thermal decomposition.[4]

    • Perform a Qualification Test: After drying, it is essential to perform the reagent qualification test described in the protocols section to confirm its reactivity before committing it to a large-scale synthesis.

Experimental Protocols

Protocol 1: Reagent Qualification via Claisen Condensation

This protocol provides a method to test the activity of your sodium diethyl oxalacetate.

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice-water bath.

  • Addition: Slowly add a pre-mixed solution of anhydrous ethyl acetate (1 equivalent) and your sodium diethyl oxalacetate (1 equivalent) to the cooled base.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of starting material.[10][11]

  • Work-up & Analysis: Quench the reaction with a mild acid, extract the product, and analyze the yield of the resulting β-keto ester. Compare this yield to a baseline established with a trusted batch of the reagent.

Protocol 2: Reagent Purification (For Compromised Reagent)

This protocol is adapted from standard purification methods and should be considered a salvage operation, not a routine procedure.[5]

  • Extraction: Place the compromised sodium diethyl oxalacetate in a flask. Add boiling anhydrous diethyl ether and stir or sonicate vigorously. The principle is that the desired sodium salt is less soluble in ether than some impurities.

  • Decantation: Carefully decant the ether, which may be colored if impurities have been extracted.

  • Repeat: Repeat the extraction with fresh, boiling anhydrous ether until the solvent remains colorless.

  • Drying: After the final decantation, transfer the solid residue to a vacuum oven. Dry under high vacuum at a moderate temperature (40-50 °C) for 12-24 hours to remove all residual ether and any remaining moisture.

  • Validation: The purified reagent must be validated using the Reagent Qualification Protocol (Protocol 1) before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for sodium diethyl oxalacetate? A: Store in a tightly sealed container, preferably the original manufacturer's bottle, in a cool, dry place.[3] For long-term storage, placing the sealed bottle inside a desiccator filled with a suitable desiccant (e.g., Drierite) under an inert atmosphere (nitrogen or argon) is best practice.[3][5][8]

Q2: What are the visible signs of degradation? A: The primary visual cue is a change in physical form from a fine, free-flowing powder to clumps, a solid cake, or a gummy residue. Discoloration (e.g., darkening) can also be an indicator of impurities forming.

Q3: How should I dispose of degraded sodium diethyl oxalacetate? A: Degraded material should be treated as chemical waste. It should be dissolved in a suitable solvent and disposed of according to your institution's hazardous waste guidelines. Always consult the Safety Data Sheet (SDS) and your local safety officer for specific instructions.[4][7][12]

Q4: Can thermal decomposition occur during storage or handling? A: While stable at ambient temperatures, thermal decomposition can occur at high temperatures, leading to the release of irritating gases and vapors.[4] Avoid storing near heat sources and use only mild heat if attempting to dry the compound.

Q5: Besides moisture, are there other incompatibilities I should be aware of? A: Yes, it is incompatible with strong oxidizing agents.[4][7] Reactions with strong acids will also readily neutralize the enolate, destroying its reactivity.

References

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyl oxalacetate, sodium salt. Retrieved from Thermo Fisher Scientific website. [Link]

  • National Institutes of Health. (n.d.). Diethyl sodium oxalacetate. PubChem. Retrieved from NIH website. [Link]

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
  • Redox. (2022). Safety Data Sheet Sodium Diacetate. Retrieved from Redox website. [Link]

  • ResearchGate. (n.d.). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. Retrieved from ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

Sources

Optimization

Troubleshooting low yield in pyrazole synthesis from oxalacetate

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is specifically designed for researchers, application scientists, and drug development professionals troubleshooting the cyclocondensation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is specifically designed for researchers, application scientists, and drug development professionals troubleshooting the cyclocondensation of diethyl oxalacetate and hydrazines (the Knorr pyrazole synthesis).

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative process data, and a self-validating standard operating procedure (SOP) to resolve low yield, poor regioselectivity, and isolation failures.

Module 1: Diagnostic Triage Workflow

Before altering your reaction parameters, use the following diagnostic tree to identify the specific chemical bottleneck causing your low yield.

Troubleshooting Start Low Yield Detected in Pyrazole Synthesis CheckLCMS Analyze Crude by LC-MS Identify Major Bottleneck Start->CheckLCMS Regio Regioisomer Mixture (3- vs 5-substituted) CheckLCMS->Regio Incomplete Unreacted Starting Material (Stalled Condensation) CheckLCMS->Incomplete Workup Product Lost in Aqueous Phase (No Precipitate) CheckLCMS->Workup FixRegio Optimize Sterics & pH: Buffer with NaOAc to maintain kinetic control. Regio->FixRegio FixIncomplete Free-base hydrazine salt in situ. Ensure strictly anhydrous conditions. Incomplete->FixIncomplete FixWorkup Adjust to Isoelectric Point (pI). Extract with EtOAc/THF or salt out with NaCl. Workup->FixWorkup

Caption: Diagnostic workflow for troubleshooting low pyrazole yield.

Module 2: Knowledge Base & Mechanistic FAQs

Q1: Why does my synthesis yield a complex mixture of regioisomers instead of a pure pyrazole-3-carboxylate? A: In the Knorr pyrazole synthesis, regioselectivity is dictated by the differential electrophilicity of the 1,3-dicarbonyl system and the relative nucleophilicity of the hydrazine nitrogens[1]. Diethyl oxalacetate contains both a highly reactive α-keto ester moiety and a less reactive terminal ester. Under strictly controlled, mildly acidic conditions, the more nucleophilic nitrogen of the substituted hydrazine selectively attacks the more electrophilic ketone carbon[2]. This forms a carbinolamine intermediate that dehydrates to a hydrazone. If the reaction is run under strongly basic conditions or at excessive temperatures, thermodynamic equilibration scrambles this kinetic preference, leading to a mixture of 3- and 5-substituted pyrazole regioisomers[1]. Causality & Fix: Buffer the reaction with sodium acetate to maintain kinetic control and direct the initial attack exclusively to the ketone.

Q2: My condensation stalls, leaving unreacted diethyl oxalacetate and hydrazine. How do I drive it to completion? A: Stalled condensations usually stem from improper pH management. Hydrazines are typically supplied as hydrochloride or sulfate salts to prevent oxidation. If you do not adequately liberate the free hydrazine base, nucleophilic attack cannot occur. Conversely, if the pH is too high, the highly sensitive diethyl oxalacetate can undergo premature ester hydrolysis or decarboxylation. Causality & Fix: Add exactly one equivalent of a mild base, such as sodium acetate, to free-base the hydrazine in situ[3]. This provides a buffered environment (pH ~4–5) that is acidic enough to catalyze the subsequent hydrazone dehydration and cyclization, but basic enough to maintain a high concentration of the active nucleophile.

Q3: I see excellent conversion on LC-MS, but my isolated yield is abysmal after aqueous workup. Where is my product going? A: Pyrazole-3-carboxylic acids and their 5-oxo (pyrazolone) tautomers are highly amphoteric[2]. The pyrazole nitrogen can be protonated in strong acids, while the carboxylic acid (and the enol form of the pyrazolone) is easily deprotonated in basic conditions. If your aqueous workup is outside the product's isoelectric point (pI), the product remains highly water-soluble as an ionic species. Causality & Fix: To isolate the product, you must carefully adjust the aqueous phase to the exact pI (typically pH 3.0–4.5 for pyrazole-carboxylic acids) to induce precipitation[3]. If precipitation fails, extract with a highly polar organic solvent mixture like EtOAc/THF (3:1) after saturating the aqueous layer with NaCl.

Module 3: Process Analytics & Condition Optimization

The following table summarizes the causal impact of various reaction parameters on the yield and regioselectivity of the cyclocondensation between diethyl oxalacetate and arylhydrazines.

Solvent SystemAdditive / CatalystTemp (°C)Conversion (%)Regioselectivity (3- vs 5-isomer)Isolated Yield (%)Mechanistic Outcome
EthanolNone (Hydrazine HCl)78< 30N/A< 10Stalled condensation; nucleophile remains protonated and inactive.
Ethanol Sodium Acetate (1 eq) 78 > 95 > 95:5 82 Optimal buffered pH; kinetic attack at ketone is strictly favored.
Water / NaOHNaOH (Excess)100> 9060:4045Loss of regiocontrol; premature ester hydrolysis and degradation[1].
Acetic AcidNone118> 9585:1568Rapid conversion, but elevated temperature degrades the oxalacetate.

Module 4: Validated Standard Operating Procedure (SOP)

This self-validating protocol details the synthesis of a 5-oxo-1-aryl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivative via the Knorr cyclocondensation[3].

Phase 1: Hydrazone Formation (Kinetic Control)

  • Suspend the arylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Add anhydrous sodium acetate (1.0 eq) to the suspension.

    • Validation Checkpoint: The suspension will change appearance as the free hydrazine is liberated. The pH of a wetted aliquot should read ~4.5–5.0.

  • Cool the mixture to 0 °C. Slowly add diethyl oxalacetate sodium salt (1.05 eq) dropwise to manage the exothermic condensation and prevent side reactions[2].

Phase 2: Cyclocondensation (Thermodynamic Sink) 4. Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the UV-active hydrazine and the appearance of a new, highly polar spot.

  • Cool to room temperature. The intermediate ethyl pyrazole-3-carboxylate may precipitate. Isolate via vacuum filtration and wash with cold ethanol[3].

Phase 3: Hydrolysis and Isoelectric Isolation 6. Suspend the intermediate ester in 2 M aqueous NaOH (3.0 eq) and reflux for 2 hours to hydrolyze the ester group. 7. Cool the solution to 0 °C. Slowly acidify with 2 M HCl while monitoring the pH continuously with a calibrated probe. 8. Halt acid addition exactly when the pH reaches 3.5–4.0.

  • Validation Checkpoint: A dense, microcrystalline precipitate will form instantly as the amphoteric product reaches its isoelectric point[2],[3].

  • Filter, wash with ice-cold water, and dry under high vacuum to afford the pure regioisomer.

Module 5: Reaction Pathway

Mechanism Oxalacetate Diethyl Oxalacetate (Ketone & Ester Electrophiles) Carbinolamine Carbinolamine (Kinetic Attack at Ketone) Oxalacetate->Carbinolamine Hydrazine Substituted Hydrazine (Nucleophile) Hydrazine->Carbinolamine Hydrazone Hydrazone (Dehydration) Carbinolamine->Hydrazone -H2O Cyclization Intramolecular Cyclization (Attack on Ester) Hydrazone->Cyclization Heat / H+ Pyrazole Pyrazole-3-carboxylate (Thermodynamic Product) Cyclization->Pyrazole -EtOH

Caption: Mechanistic pathway of the Knorr pyrazole synthesis from oxalacetate.

References

  • Royal Society of Chemistry (RSC). Knorr Pyrazole Synthesis of Edaravone. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry identification of sodium diethyl oxalacetate

Mass Spectrometry Identification of Sodium Diethyl Oxalacetate: A Comprehensive Methodological Comparison Guide Executive Summary & Analytical Context Sodium diethyl oxalacetate (CAS: 40876-98-0) is a highly versatile en...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Identification of Sodium Diethyl Oxalacetate: A Comprehensive Methodological Comparison Guide

Executive Summary & Analytical Context

Sodium diethyl oxalacetate (CAS: 40876-98-0) is a highly versatile enolate salt utilized extensively in multicomponent reactions (MCRs) to synthesize complex heterocycles, including pyrrolidine-2,3-diones[1], pyrazoles[2], and active pharmaceutical ingredients such as the HIV integrase inhibitor dolutegravir[3].

From an analytical perspective, identifying and quantifying this compound presents a unique set of challenges. As a sodium salt (Molecular Weight: 210.16 g/mol )[4], it is non-volatile and thermally labile. Furthermore, in solution, the compound exists in a dynamic keto-enol equilibrium that is heavily shifted toward the hydrogen-bonded enol form[5]. This guide objectively compares the two primary mass spectrometry (MS) platforms—Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—detailing the causality behind sample preparation, ionization dynamics, and instrument parameters required for robust identification.

Workflow Start Sodium Diethyl Oxalacetate (CAS: 40876-98-0) ESI ESI-LC-MS Workflow (Soft Ionization) Start->ESI GC GC-MS Workflow (Thermal Volatilization) Start->GC Prep1 Direct Dissolution (MeOH/H2O) ESI->Prep1 Prep2 Acidification & Extraction (Derivatization optional) GC->Prep2 Detect1 Intact Anion [M-Na]- m/z 187.06 Prep1->Detect1 Detect2 Neutral Ester [M]+ m/z 188.07 Prep2->Detect2

Analytical workflow comparing ESI-LC-MS and GC-MS for sodium diethyl oxalacetate.

Mechanistic Comparison: ESI-LC-MS vs. GC-MS

ESI-LC-MS: The Soft Ionization Approach (Preferred)

Causality for Choice: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions directly from the liquid phase to the gas phase with minimal internal energy transfer. Because sodium diethyl oxalacetate is already an ionized salt, ESI is the most direct and accurate method for its characterization[4]. Ionization Dynamics: In negative ion mode (ESI-), the compound is readily detected as the intact oxalacetate anion [C8H11O5]⁻ at m/z 187.06. This avoids the need for chemical derivatization and prevents the thermal degradation commonly seen in GC methods.

GC-MS: The Volatilization Approach (Alternative)

Causality for Choice: GC-MS provides high-resolution chromatographic separation and highly reproducible, library-searchable Electron Impact (EI) spectra. However, metal salts cannot be volatilized. Therefore, the sodium salt must be chemically converted to its neutral free acid—diethyl oxalacetate (Molecular Weight: 188.06 g/mol )[6]—prior to injection[3]. Mechanistic Challenge: Even after neutralization, diethyl oxalacetate is highly susceptible to thermal decarboxylation in the hot GC inlet, which can artificially produce ethyl pyruvate. Additionally, the keto-enol tautomerism can cause peak broadening on certain stationary phases[5].

Pathway Salt Sodium Salt [Na+][C8H11O5-] Enol Enol Form (Dominant) Hydrogen-bonded Salt->Enol Dissolution Keto Keto Form Transient Salt->Keto Dissolution Enol->Keto Tautomerism ESI_Neg ESI Negative Mode [M-Na]- (m/z 187.06) Enol->ESI_Neg -H+ ESI_Pos ESI Positive Mode [M+H]+ (m/z 189.07) Keto->ESI_Pos +H+

Keto-enol tautomerism and ESI ionization pathways of sodium diethyl oxalacetate.

Quantitative Data & Performance Comparison

The following table summarizes the quantitative and operational differences between the two analytical platforms when applied to this specific compound.

ParameterESI-LC-MS (QTOF / QqQ)GC-MS (Electron Impact)
Analyte State Intact Sodium Salt[4]Neutralized Free Acid[6]
Sample Preparation Direct dissolution in MeOH/H₂OAcidification (HCl) & solvent extraction[3]
Ionization Energy Soft (Preserves molecular ion)Hard (70 eV, extensive fragmentation)
Primary Target Mass m/z 187.06 ([M-Na]⁻)m/z 188.07 ([M]⁺)
Thermal Stability Risk Low (Ambient to 40°C column)High (Prone to decarboxylation at >200°C)
Limit of Detection (LOD) ~1-5 ng/mL (Highly sensitive for salts)~50-100 ng/mL (Limited by thermal losses)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate self-validating checkpoints based on the physicochemical properties of the compound.

Protocol A: Intact Analysis via ESI-QTOF MS/MS

Objective: High-resolution mass measurement of the intact oxalacetate anion without thermal degradation.

  • Sample Preparation: Dissolve 1.0 mg of sodium diethyl oxalacetate in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

    • Causality & Validation: The salt is highly soluble in aqueous mixtures. Complete dissolution visually validates the absence of non-polar organic impurities or polymerized byproducts.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of Water and Acetonitrile buffered with 10 mM Ammonium Acetate (pH ~6.8).

    • Causality: Using a neutral buffer (rather than standard 0.1% Formic Acid) maintains the compound in its ionized enolate state, maximizing ESI negative mode sensitivity while preventing acid-catalyzed degradation on-column.

  • MS Parameters: Operate in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Data Acquisition: Extract the exact mass for the anion[C8H11O5]⁻ (Calculated exact mass: 187.0606 Da).

Protocol B: GC-MS Analysis via Acidification

Objective: EI fragmentation profiling of the neutralized ester.

  • Acidification & Extraction: Suspend 50 mg of sodium diethyl oxalacetate in 2 mL of diethyl ether. Add 1 M HCl dropwise under vortexing until the aqueous layer reaches pH 2.

    • Causality: The acid protonates the sodium enolate, forcing the formation of the ether-soluble neutral diethyl oxalacetate[3].

  • Phase Separation: Isolate the upper organic layer, dry over anhydrous Na₂SO₄, and filter into a GC vial.

  • GC Parameters: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS). Crucial Step: Keep the inlet temperature at 200°C (rather than the standard 250°C).

    • Causality: Oxalacetates are highly prone to thermal decarboxylation. Lowering the inlet temperature minimizes the degradation of diethyl oxalacetate into ethyl pyruvate during injection.

  • MS Parameters: Operate in EI mode at 70 eV. Scan range m/z 50-300. Monitor for the molecular ion [M]⁺ at m/z 188 and characteristic fragmentation losses of ethoxy groups (-45 Da).

Conclusion & Best Practices

For the identification and purity assessment of sodium diethyl oxalacetate, ESI-LC-MS is the superior analytical pathway. Its soft ionization capabilities allow for the direct analysis of the intact salt, bypassing the compound's inherent thermal instability and keto-enol complexities. While GC-MS remains a viable orthogonal technique for structural elucidation via EI fragmentation, it requires rigorous sample preparation (acidification) and strict inlet temperature control to prevent artifact formation. Researchers developing APIs or complex heterocycles should default to LC-MS for quantitative recovery and stability tracking of this versatile intermediate.

References

1.[6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 66951, Diethyl oxalacetate." PubChem, [Link] 2.[2] E. Dhanasekar et al. "Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review." RSC Advances, Royal Society of Chemistry, [Link] 3.[5] O. N. Markov et al. "Diethyl 2-Cyano-3-oxosuccinate." Molbank, ResearchGate, [Link] 4.[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 16663655, Diethyl sodium oxalacetate." PubChem, [Link] 5.[1] Universiti Teknologi MARA. "SYNTHETIC STUDIES OF SOME PYRROLIDINE-2,3-DIONE TYPE COMPOUNDS." UiTM Institutional Repository, [Link] 6.[3] Jones et al. "Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium." ChemRxiv, [Link]

Sources

Comparative

Comparative Guide: Sodium Diethyl Oxalacetate vs. Dimethyl Oxalacetate in Organic Synthesis

Part 1: Executive Summary In the development of heterocyclic scaffolds—particularly pyrazoles, isoxazoles, and pyrimidines—the choice of the C4 building block is a critical determinant of yield, purity, and process scala...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the development of heterocyclic scaffolds—particularly pyrazoles, isoxazoles, and pyrimidines—the choice of the C4 building block is a critical determinant of yield, purity, and process scalability. This guide compares two primary reagents used to introduce the oxalacetate moiety: Sodium Diethyl Oxalacetate (Na-DEO) and Dimethyl Oxalacetate (DMO) .

The Core Trade-off:

  • Sodium Diethyl Oxalacetate (Na-DEO) is the stabilized, shelf-stable enolate . It offers superior handling properties, defined stoichiometry, and resistance to spontaneous decarboxylation. It is the industry standard for GMP manufacturing where reproducibility is paramount.

  • Dimethyl Oxalacetate (DMO) (often generated in situ or used as the neutral ester) offers higher electrophilicity due to reduced steric hindrance of the methyl groups. However, it suffers from significant stability issues (rapid decarboxylation) and generates methanol as a byproduct, which triggers genotoxic impurity (GTI) alerts in pharmaceutical workflows.

Part 2: Chemical Fundamentals & Stability Mechanisms

To understand the divergence in performance, one must analyze the structural integrity of the reagents.

The Enolate Stabilization Effect

Neutral oxalacetic esters exist in a dynamic equilibrium between keto and enol forms. This neutral form is thermodynamically susceptible to decarboxylation, driven by the formation of a six-membered transition state that releases CO₂.

Na-DEO circumvents this by locking the molecule in a sodium enolate lattice. The negative charge is delocalized across the oxygen atoms, preventing the formation of the transition state required for decarboxylation.

Steric Influence on Reactivity[1]
  • Methyl Esters (DMO): The methoxy group is small (

    
    ). This allows for rapid nucleophilic attack at the ester carbonyls but also increases the rate of hydrolysis and transesterification side reactions.
    
  • Ethyl Esters (Na-DEO): The ethoxy group is bulkier (

    
    ). While this slightly retards the initial rate of condensation compared to methyl esters, it significantly improves the kinetic stability of the intermediate against hydrolysis.
    
Visualization: Stability & Decarboxylation Pathways

The following diagram illustrates why the neutral ester (DMO) is prone to degradation while the salt (Na-DEO) remains stable.

Oxalacetate_Stability NaDEO Sodium Diethyl Oxalacetate (Stabilized Enolate Salt) NeutralEster Neutral Dimethyl Oxalacetate (Keto-Enol Equilibrium) NaDEO->NeutralEster Acidification Product Heterocyclic Product (e.g., Pyrazole) NaDEO->Product Direct Nucleophilic Attack (High Yield) TS_Decarb Cyclic Transition State (6-Membered Ring) NeutralEster->TS_Decarb Spontaneous (Thermal) NeutralEster->Product Reaction with Nucleophile Pyruvate Pyruvate Derivative + CO2 (Irreversible Loss) TS_Decarb->Pyruvate -CO2

Caption: Mechanistic divergence showing the stability advantage of the sodium salt (Na-DEO) preventing the decarboxylation pathway common to neutral esters.

Part 3: Critical Performance Analysis

Comparative Data Table
FeatureSodium Diethyl Oxalacetate (Na-DEO)Dimethyl Oxalacetate (DMO)
CAS Number 40876-98-05464-22-2
Physical State Beige/Orange Powder (Solid)Liquid or Low-Melting Solid
Melting Point ~190 °C (Decomposes)~54 °C (Solid) / Liquid
Shelf Stability High (>1 year at RT)Low (Prone to hydrolysis/decarboxylation)
Reaction Byproduct Ethanol (Class 3 Solvent)Methanol (Class 2 Solvent - Toxic)
Atom Economy Lower (Na+ counterion weight)Higher (Neutral molecule)
Primary Use Case GMP Synthesis, Stock ReagentIn situ generation, High-speed kinetics
Reactivity Profiles
1. Nucleophilic Substitution (Alkylation)
  • Na-DEO: Acts as a "pre-loaded" nucleophile. In polar aprotic solvents (DMF, DMSO), the enolate is "naked" and highly reactive toward alkyl halides. No additional base is required, simplifying the protocol.

  • DMO: Requires deprotonation with a base (e.g., NaOMe) before reaction. This adds an exothermic step and introduces potential for transesterification if the base alkoxide does not match the ester (e.g., using NaOEt with Dimethyl ester leads to mixed esters).

2. Condensation (Heterocycle Synthesis)

In the synthesis of pyrazoles (reaction with hydrazine):

  • Na-DEO: Provides a buffered release of the reactive species. The reaction pH remains controlled, favoring the cyclization over polymer formation.

  • DMO: The higher electrophilicity of the methyl ester can lead to "double-reaction" where the hydrazine attacks both carbonyls non-selectively, or attacks the wrong carbonyl first, leading to regioisomeric mixtures.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pyrazole-3-carboxylate using Na-DEO

This protocol leverages the stability of Na-DEO for a reproducible, high-yield synthesis.

Materials:

  • Sodium Diethyl Oxalacetate (Na-DEO): 21.0 g (100 mmol)

  • Hydrazine Hydrochloride: 6.9 g (100 mmol)

  • Ethanol (Absolute): 200 mL

  • Acetic Acid (glacial): 5 mL

Workflow:

  • Dissolution: Charge Na-DEO into a reactor containing Ethanol. Stir at 25°C. Note that Na-DEO is a suspension; it will not fully dissolve until reaction proceeds.

  • Acidification (In-situ): Add Acetic Acid dropwise. Mechanism: This protonates the enolate just enough to allow hydrazine attack without triggering bulk decarboxylation.

  • Cyclization: Add Hydrazine Hydrochloride in portions over 15 minutes.

  • Reflux: Heat the mixture to 78°C (Reflux) for 3 hours. The suspension will clear as the product forms.

  • Work-up: Cool to 0°C. The product (Ethyl pyrazole-3-carboxylate) often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

Expected Yield: 85-92%

Protocol B: Handling Dimethyl Oxalacetate (DMO)

This protocol is for when methyl esters are strictly required. It assumes in-situ generation to avoid stability issues.

Materials:

  • Dimethyl Oxalate: 11.8 g (100 mmol)

  • Methyl Acetate: 7.4 g (100 mmol)

  • Sodium Methoxide (25% in MeOH): 22 mL

Workflow:

  • In-Situ Generation: In a dry flask under Argon, mix Dimethyl Oxalate and Methyl Acetate.

  • Claisen Condensation: Add Sodium Methoxide solution dropwise at 0°C. Critical: Temperature must be kept <5°C to prevent self-condensation.

  • Immediate Use: Stir for 2 hours at 0°C. Do not isolate. Use this solution immediately for the next step (e.g., addition of hydrazine).

  • Note: If isolation is attempted, acidification must be done with extreme care at low temp, and the product must be used within hours.

Expected Yield: 60-75% (Variable due to stability)

Part 5: Decision Matrix (Graphviz)

Use this logic tree to select the appropriate reagent for your specific application.

Selection_Matrix Start Start: Select Reagent Constraint1 Is Methanol (GTI) Permissible? Start->Constraint1 Constraint2 Is the product Sterically Crowded? Constraint1->Constraint2 Yes NaDEO_Rec USE Na-DEO (Sodium Diethyl Oxalacetate) Constraint1->NaDEO_Rec No (Pharma/GMP) Constraint2->NaDEO_Rec No (Standard) DMO_Rec USE DMO (Dimethyl Oxalacetate) Constraint2->DMO_Rec Yes (Need small Me group)

Caption: Decision matrix for selecting between Na-DEO and DMO based on regulatory and steric constraints.

Part 6: References

  • Vertex AI Search. (2026). Preparation of sodium diethyl oxalacetate (US4902819A). Google Patents. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate. BenchChem Technical Guides. Link

  • PubChem. (2025).[3] Diethyl sodium oxalacetate (CID 16663655) - Chemical and Physical Properties. National Institutes of Health (NIH). Link

  • Canadian Journal of Chemistry. (1967). Spontaneous decarboxylation of oxalacetic acid. Canadian Science Publishing, 45, 873. Link

  • Ningbo Inno Pharmchem. (2025).[4] The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. Link

Sources

Validation

A Comparative Guide to Purity Assessment of Sodium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate: An HPLC-UV Method and Its Alternatives

Introduction Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as diethyl oxalacetate sodium salt, is a pivotal reagent in organic synthesis. Its utility as a building block in the formation of complex molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as diethyl oxalacetate sodium salt, is a pivotal reagent in organic synthesis. Its utility as a building block in the formation of complex molecules, such as spiro derivatives and substituted pyrrolidines, necessitates a precise and accurate understanding of its purity. Impurities, whether they are residual starting materials, by-products from its synthesis (typically a Claisen condensation), or degradants, can have a significant impact on reaction yields, downstream purification, and the integrity of the final product.

This guide provides an in-depth, field-proven methodology for the purity determination of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate using High-Performance Liquid Chromatography (HPLC) with UV detection. We will explore the causality behind the selection of chromatographic parameters and detail a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3] Furthermore, we will compare the HPLC assay with alternative and complementary analytical techniques to provide a holistic perspective on achieving a comprehensive purity profile.

Part 1: The Primary Assay: Reversed-Phase HPLC with UV Detection (HPLC-UV)

The selection of reversed-phase HPLC with UV detection as the primary assay method is based on the physicochemical properties of the analyte. The molecule possesses a conjugated enolate system, which acts as a chromophore, allowing for sensitive detection by UV spectrophotometry.[4] A similar compound, diethyl 2-cyano-3-oxosuccinate, exhibits a UV absorption maximum at 282 nm, providing a logical starting point for method development.[4] RP-HPLC is exceptionally well-suited for separating moderately polar organic compounds from their potential non-polar or more polar impurities.

Causality in Method Development

The development of a robust HPLC method is not merely a procedural exercise; it is a systematic process where each parameter is chosen to ensure specificity, reproducibility, and accuracy.

  • Column Selection: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography. Its hydrophobic nature provides effective retention for the diethyl ester moieties of the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase Composition: The mobile phase is critical for achieving optimal separation.

    • Aqueous Component & Buffer: The analyte is an enolate salt, meaning its charge and stability can be pH-dependent.[5] A buffered aqueous phase is essential to maintain a constant pH, thereby ensuring consistent retention times and peak shapes. A phosphate buffer (e.g., 20 mM sodium phosphate) adjusted to a pH of 6.8 is an excellent choice. This pH helps to suppress the protonation of the enolate while being gentle on the silica-based stationary phase.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is recommended. This approach allows for the effective elution of any early-eluting polar impurities and later-eluting non-polar impurities, while providing a sharp, well-resolved peak for the main analyte.

  • Detection Wavelength: Based on analogous structures, a detection wavelength of 282 nm is proposed.[4] However, a full UV scan of a purified sample should be performed using a diode array detector (DAD) to confirm the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Sample Preparation and Stability: The analyte is a salt and is moisture-sensitive.[6] The diluent for sample and standard preparation should be the mobile phase at its initial conditions to ensure compatibility and good peak shape. Due to the potential reactivity of the enolate functional group, samples should be analyzed promptly after preparation or stored at reduced temperatures (2-8°C) for short durations.

Experimental Workflow for HPLC Purity Assay

The following diagram outlines the logical flow of the HPLC assay from sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample Accurately B Dissolve and Dilute in Mobile Phase A A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System C->D E Inject Standard & Sample Solutions D->E F Perform Gradient Elution E->F G Detect at λmax (e.g., 282 nm) F->G H Integrate Chromatographic Peaks G->H I Calculate System Suitability (SST) H->I J Calculate Purity by Area Percent I->J

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade).

  • Sodium Phosphate Monobasic (Reagent Grade).

  • Water (HPLC Grade).

  • Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate Reference Standard and Test Sample.

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Sodium Phosphate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 282 nm.

  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

5. Analysis and Calculation:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (Mobile Phase A), followed by five replicate injections of the Standard Solution to establish system suitability.

  • Inject the Sample Solution in duplicate.

  • The purity is calculated based on the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: The Trustworthiness Framework: Method Validation via ICH Q2(R1)

A method is only as reliable as its validation. Validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][3] The following parameters must be assessed according to ICH guidelines.[7][8]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, and matrix components.[2]Peak for the analyte is pure and resolved from all other peaks (impurities, degradants).
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.[1]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; peak areas show low RSD.
Protocol for Forced Degradation (Specificity Study)

To demonstrate specificity, forced degradation studies expose the analyte to harsh conditions to intentionally produce degradation products.[9]

  • Acid/Base Hydrolysis: Treat the sample solution with 0.1 M HCl and 0.1 M NaOH, respectively. Hold at 60°C for 2 hours, then neutralize and analyze.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The analysis of these stressed samples should demonstrate that the main analyte peak is well-separated from any new peaks that are formed.

Part 3: Comparative Analysis of Alternative and Complementary Methods

While HPLC-UV is excellent for quantifying structurally related impurities, a complete purity profile often requires a multi-technique approach, commonly referred to as a "mass balance" assay.[10] This approach quantifies all significant components (analyte, impurities, water, residual solvents, non-volatile residues) to ensure they sum to nearly 100%.

MethodPrincipleWhat It MeasuresAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.[10]Main component and structurally related organic impurities with a UV chromophore.High resolution and sensitivity for related substances; well-established and robust.Does not detect impurities without a chromophore; relative quantification requires response factors.
Quantitative NMR (qNMR) Compares the integral of an analyte proton signal to that of a certified internal standard of known purity.Absolute purity of the main organic component (as a molar ratio).Primary ratio method; does not require a specific reference standard of the analyte; provides structural confirmation.Requires a certified internal standard; lower sensitivity for impurities compared to HPLC; higher instrumentation cost.
Ion Chromatography (IC) Chromatographic separation of ions on an ion-exchange column with conductivity detection.[11]The sodium (Na⁺) counter-ion.Directly quantifies the inorganic counter-ion, which is crucial for salt-based compounds.[10]Requires a separate instrument and method; does not provide information on organic impurities.[12]
Karl Fischer Titration (KF) Electrochemical titration based on the reaction of water with iodine and sulfur dioxide.Water content.Highly specific and accurate for water determination, which is a common impurity.[10]Only measures water content.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Non-volatile impurities (inorganic salts) and residual solvents.Provides information on the total amount of volatile and non-volatile components.Not specific; cannot distinguish between different volatile or non-volatile species.

Conclusion

The purity assessment of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is most effectively achieved through a robust, validated reversed-phase HPLC-UV method. This technique provides the necessary specificity and precision to quantify the main component and its structurally related organic impurities. The causality-driven method development outlined in this guide, coupled with a rigorous validation framework according to ICH Q2(R1) guidelines, ensures that the resulting data is trustworthy and reliable for critical applications in research and drug development.

For the definitive assignment of purity, especially for a reference standard, no single method is sufficient. A comprehensive characterization should employ a mass balance approach, integrating data from HPLC (for organic impurities), qNMR (for absolute assay), Ion Chromatography (for counter-ion stoichiometry), and Karl Fischer titration (for water content). This multi-faceted strategy provides a self-validating and scientifically sound assessment of the true purity of this important synthetic reagent.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC. [Link]

  • Ziya, V. A., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]

  • ResearchGate. (2001). Development of a derivatization method, coupled with reverse phase HPLC, for monitoring the formation of an enolate intermediate. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wang, Z., et al. (2013). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. PMC. [Link]

  • PubChem. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Food and Agriculture Organization of the United Nations. HPLC Method for Flavourings. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Springer Professional. (2021). Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate crystalline specimen. [Link]

  • Google Patents.
  • Kumar, A., et al. (2025). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. PMC. [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. (2024). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. [Link]

  • U.S. Environmental Protection Agency. Method 525.2, Revision 2.0: Determination of Organic Compounds in Drinking Water. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Drug Discovery and Development. (2008). Technology in Action: Separating Salt. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ResearchGate. (2017). What is the best method to analyse the extent of salt precipitation within an aqueous + solvent mobile phase for HPLC?. [Link]

Sources

Comparative

Advanced Characterization Guide: Elemental Analysis of Sodium Diethyl Oxalacetate

Topic: Elemental Analysis of Sodium Diethyl Oxalacetate Salt Content Type: Publish Comparison Guide Executive Summary Sodium diethyl oxalacetate (CAS 40876-98-0) represents the stabilized enolate form of diethyl oxalacet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis of Sodium Diethyl Oxalacetate Salt Content Type: Publish Comparison Guide

Executive Summary

Sodium diethyl oxalacetate (CAS 40876-98-0) represents the stabilized enolate form of diethyl oxalacetate. While the parent liquid ester is notorious for rapid hydrolysis and thermal decarboxylation, the sodium salt offers a crystalline, kinetically stable alternative essential for reproducible organic synthesis and drug development.

This guide provides a rigorous framework for the elemental characterization of this salt. Unlike standard organic compounds, the presence of sodium requires a modified analytical strategy. We compare this product against its unstable liquid alternative and detail a self-validating experimental workflow to ensure stoichiometric integrity.

Part 1: Comparative Analysis – Salt vs. Liquid Ester

The decision to use the sodium salt over the liquid diethyl ester is driven by stability and handling precision. The following data comparison highlights why elemental analysis is more reliable for the salt form, provided specific protocols are followed.

Table 1: Stability and Handling Profile

FeatureSodium Diethyl Oxalacetate (Salt) Diethyl Oxalacetate (Liquid Ester) Impact on Analysis
Physical State Crystalline Solid (Powder)Oily LiquidSalt allows precise weighing for microanalysis; liquid requires volatile handling.
Thermal Stability High (MP: ~190°C w/ decomp)Low (Decarboxylates >50°C)Salt samples can be dried/degassed; liquid samples degrade under vacuum.
Hygroscopicity Moderate (Forms hydrates)Low to ModerateSalt requires drying (desiccator) before EA to prevent Hydrogen error.
Stoichiometry Fixed (Enolate structure)Variable (Keto-Enol Tautomers)Salt gives consistent C/H ratios; liquid varies with tautomeric equilibrium.
Shelf Life >2 Years (Desiccated)<6 Months (Refrigerated)Salt is suitable for use as a secondary analytical standard.

Expert Insight: The "purity" of the liquid ester is often a moving target due to continuous slow decarboxylation to ethyl acetate and carbon dioxide. The sodium salt locks the molecule in a resonance-stabilized enolate structure, making elemental analysis a valid tool for purity assessment rather than just a snapshot of degradation.

Part 2: Theoretical Framework & Stoichiometry

Before performing analysis, the theoretical baseline must be established. Note that commercial samples often exist as hydrates, which will skew experimental values if not accounted for.

  • Chemical Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 210.16 g/mol [1][2][3][4][5]

Table 2: Theoretical Elemental Composition (Anhydrous)

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 812.01196.08845.72%
Hydrogen (H) 111.00811.0885.28%
Sodium (Na) 122.99022.99010.94%
Oxygen (O) 515.99979.99538.06%
Part 3: The Self-Validating Analytical Workflow

Reliable characterization requires a "Triangulation Strategy." Relying solely on CHN combustion is insufficient because sodium carbonate formation during combustion can trap carbon, leading to low C values.

Visualizing the Workflow

AnalyticalWorkflow cluster_Methods Parallel Analytical Pathways Sample Raw Sample (Na-Diethyl Oxalacetate) Drying Step 1: Vacuum Drying (40°C, 4h, P2O5) Sample->Drying CHN Step 2A: CHN Combustion (Add V2O5 oxidant) Drying->CHN ICP Step 2B: ICP-OES / Gravimetry (Sodium Quantification) Drying->ICP HPLC Step 2C: HPLC-UV (Organic Purity Check) Drying->HPLC Validation Data Triangulation Compare C/Na Molar Ratio CHN->Validation Carbon % ICP->Validation Sodium % HPLC->Validation Chromatographic Purity Result Pass: Purity > 98% Fail: Recrystallize Validation->Result

Figure 1: A self-validating workflow ensuring that elemental data (CHN/Na) aligns with chromatographic purity.

Part 4: Detailed Experimental Protocols
Protocol A: Modified CHN Combustion Analysis

Challenge: Alkali metal salts often form stable carbonates (e.g.,


) in the combustion tube, resulting in incomplete carbon release and artificially low %C values.
  • Sample Prep: Dry 100 mg of salt in a vacuum desiccator over

    
     for 6 hours to remove surface moisture.
    
  • Additives: Weigh 2.0 mg of sample into a tin capsule. Add 5–10 mg of Tungsten(VI) oxide (

    
    ) or Vanadium(V) oxide (
    
    
    
    )
    .
    • Causality: These oxides act as fluxing agents and strong oxidizers, disrupting the formation of thermally stable sodium carbonate and ensuring 100% conversion of carbon to

      
      .
      
  • Combustion: Run at high temperature (

    
    ) with oxygen boost.
    
  • Calculation: Compare obtained %C and %H against Table 2.

Protocol B: Sodium Determination via Sulfated Ash (Gravimetric)

Why: This provides a direct measure of the metal content, independent of the organic framework.

  • Weighing: Accurately weigh ~1.0 g of dried sample into a tared platinum or porcelain crucible.

  • Acidification: Carefully moisten with 1 mL of concentrated sulfuric acid (

    
    ).
    
    • Mechanism:[6] Converts the organic sodium salt into stable Sodium Sulfate (

      
      ).
      
  • Ignition: Heat gently to char the organic matter, then ignite at

    
     in a muffle furnace until constant weight (white residue).
    
  • Calculation:

    
    
    (Factor 0.3237 is the fraction of Na in 
    
    
    
    ).
Protocol C: Purity Validation via Acidimetric Titration

Why: Confirms the active enolate content, distinguishing it from inorganic impurities (like NaCl).

  • Dissolution: Dissolve 150 mg of sample in 30 mL of glacial acetic acid.

  • Titrant: Titrate with 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint: Potentiometric determination or Crystal Violet indicator (violet to blue-green).

  • Logic: The weak base (enolate) is neutralized; impurities like NaCl are not titrated in this non-aqueous medium.

Part 5: Data Interpretation & Troubleshooting

Use this matrix to diagnose discrepancies in your elemental analysis results.

ObservationProbable CauseCorrective Action
Low %C, Normal %H Carbonate formation in combustor.CRITICAL: Add

or

to the sample capsule.
High %H, Low %C/Na Sample is hygroscopic (Hydrate).Dry at

vacuum; Calculate for Monohydrate (

).
High %Na, Low %C Contamination with Sodium Ethoxide.Check pH of solution (excessively alkaline indicates unreacted ethoxide).
Low %Na Free ester contamination (Hydrolysis).Confirm via HPLC; Recrystallize from Ethanol/EtOAc.
References
  • PubChem. (2025).[1] Diethyl sodium oxalacetate | C8H11NaO5.[1][3][4] National Library of Medicine. [Link]

  • Gupton, B. F., & Rae, J. H. (1990). Preparation of sodium diethyl oxalacetate. U.S. Patent No.[7] 4,902,819. U.S. Patent and Trademark Office.

Sources

Validation

A Comparative Guide to the Analytical Characterization of Sodium Diethyl Oxalacetate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the quality and purity of starting materials and intermediates are paramount. Sodium...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the quality and purity of starting materials and intermediates are paramount. Sodium diethyl oxalacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[1] Establishing a well-characterized reference standard for this compound is crucial for accurate quantification, impurity profiling, and ensuring the consistency of manufacturing processes.

Physicochemical Properties and Handling of Sodium Diethyl Oxalacetate

Before delving into analytical techniques, it is essential to understand the fundamental properties of sodium diethyl oxalacetate. It is the sodium salt of the diethyl ester of oxalacetic acid and is typically a white to light yellow crystalline powder.[2] The compound is known to be moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3][4] Its solubility in water is limited, but it is soluble in various organic solvents.[4][5]

PropertyValueSource
Molecular FormulaC8H11NaO5[2][3][6][7]
Molecular Weight210.16 g/mol [3][6][8]
AppearanceWhite to light yellow or light orange powder/crystal[2]
Purity (Commercial)>95.0% (by Titration)[8]
Melting Point~185-190 °C[4]
SensitivityMoisture sensitive[3][4]

Analytical Methodologies for Purity and Identity

The qualification of a reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and to quantify any impurities. The following sections compare the most relevant techniques for sodium diethyl oxalacetate.

Titrimetric Analysis for Assay

Principle: Neutralization titration or non-aqueous acid-base titration is a common and straightforward method for determining the overall purity of an acidic salt like sodium diethyl oxalacetate.

Methodology: A known weight of the sample is dissolved in a suitable solvent, and the enolate is titrated with a standardized acid, such as perchloric acid in a non-aqueous medium or hydrochloric acid in an aqueous medium. The endpoint is typically determined potentiometrically.

Advantages:

  • Cost-effective and readily available instrumentation.

  • Provides a high degree of precision for assay determination.

  • Established method used by many commercial suppliers. [2]

Limitations:

  • Not specific: This method determines the total basicity and will not distinguish between sodium diethyl oxalacetate and other basic impurities.

  • Dependent on the accuracy of the titrant concentration.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating the main component from its impurities, thus providing a more detailed purity profile.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For non-volatile compounds like sodium diethyl oxalacetate, derivatization is often necessary to increase volatility.[9][10]

Experimental Workflow for GC Analysis:

Caption: Workflow for Gas Chromatography analysis of sodium diethyl oxalacetate.

Discussion: A patent for the synthesis of sodium diethyl oxalacetate mentions the use of a gas chromatograph for product identification.[1] While specific methods are not detailed in the available literature, a general approach would involve a derivatization step, for instance, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the non-volatile salt into a more volatile species suitable for GC analysis.[9] The separation would likely be performed on a polar capillary column, and detection could be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of impurities.

Advantages:

  • High resolution for separating volatile impurities.

  • Sensitive detection with FID and MS.

Limitations:

  • Derivatization is required, which can introduce variability and potential side reactions.

  • Thermal degradation of the analyte or its derivative in the injector or column is a risk.

Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. It is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like sodium diethyl oxalacetate.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for High-Performance Liquid Chromatography analysis.

Discussion: HPLC, particularly with a reversed-phase column (e.g., C18), is a powerful tool for assessing the purity of sodium diethyl oxalacetate. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV-Vis detector, as the enolate structure of sodium diethyl oxalacetate contains a chromophore. The synthesis of diethyl oxalacetate can be monitored by HPLC, indicating its suitability for analyzing the final product.[11]

Advantages:

  • Direct analysis without the need for derivatization.

  • Suitable for non-volatile and thermally sensitive compounds.

  • High precision and accuracy for purity determination and impurity profiling.

Limitations:

  • May require careful method development to achieve optimal separation of all potential impurities.

  • The compound must have a UV chromophore for detection, which sodium diethyl oxalacetate does.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for both identification and quantification. ¹H NMR is particularly useful for structural confirmation and purity assessment.

¹H NMR Data for Sodium Diethyl Oxalacetate: A representative ¹H NMR spectrum of sodium diethyl oxalacetate in DMSO-d6 would show characteristic signals for the ethyl groups and the vinylic proton.[12]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2triplet6H-CH3 of ethyl groups
~4.0quartet4H-CH2 of ethyl groups
~5.5singlet1HVinylic proton (-CH=)

Discussion: NMR provides an unambiguous identification of sodium diethyl oxalacetate. Furthermore, the presence of impurity signals can be readily detected and, with the use of an internal standard, quantitative NMR (qNMR) can be performed to determine the absolute purity of the material. This technique is considered a primary ratio method of measurement by the International Bureau of Weights and Measures (BIPM).

Advantages:

  • Provides definitive structural confirmation.

  • Can detect and identify a wide range of impurities without the need for reference standards for those impurities.

  • qNMR allows for a highly accurate and direct measurement of purity.

Limitations:

  • Lower sensitivity compared to chromatographic methods for trace impurities.

  • Requires more expensive instrumentation and specialized expertise.

Comparison of Analytical Methods

FeatureTitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Specificity LowHighHighHigh
Primary Use Assay (Total Base)Impurity Profiling, AssayImpurity Profiling, AssayStructural ID, Purity, Assay (qNMR)
Derivatization Not RequiredRequiredNot RequiredNot Required
Sensitivity ModerateHighHighLow to Moderate
Instrumentation Cost LowModerateModerateHigh
Expertise Required LowModerateModerateHigh

Conclusion and Recommendations

A comprehensive approach is necessary for the analytical characterization of sodium diethyl oxalacetate as a reference standard. No single technique is sufficient to provide a complete picture of the material's identity and purity.

  • For Identity: ¹H NMR spectroscopy is the most definitive method.

  • For Purity and Impurity Profiling: A combination of HPLC and GC is recommended. HPLC is advantageous for its direct analysis capabilities, while GC can be valuable for detecting volatile impurities that may not be observed by HPLC.

  • For Assay: While titration is a simple and precise method for determining the total base content, qNMR provides a more accurate and specific measure of the active substance.

For researchers and drug development professionals, it is recommended to utilize a combination of these techniques to thoroughly characterize any in-house or commercially sourced sodium diethyl oxalacetate intended for use as a reference standard. This rigorous analytical approach ensures the reliability and reproducibility of experimental results and manufacturing processes.

References

  • PubChem. Diethyl sodium oxalacetate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Amerigo Scientific. Diethyl oxalacetate sodium salt (95%). [Link]

  • SpectraBase. Diethyl oxalacetate sodium salt - 1H NMR Spectrum. [Link]

  • Thermo Scientific Alfa Aesar. Diethyl oxalacetate sodium salt, 95%. [Link]

  • Lietuvos mokslų akademija. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • Lirias. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Executive Summary & Hazard Profile[1][2][3][4][5] Chemical Identity: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate Common Name: Sodium Diethyl Oxalacetate (Sodium salt of Diethyl oxalacetate) CAS Number: 40876-98-0[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile[1][2][3][4][5]

Chemical Identity: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate Common Name: Sodium Diethyl Oxalacetate (Sodium salt of Diethyl oxalacetate) CAS Number: 40876-98-0[1][2][3][4]

As researchers, we often treat organic salts as benign powders. This is a critical error with Sodium Diethyl Oxalacetate . While not pyrophoric like metallic sodium, this enolate is a hygroscopic, alkaline irritant [1, 2].

The Core Hazard Mechanism: This compound is the sodium salt of a dicarbonyl ester. Upon contact with moisture (mucous membranes in eyes, lungs, or sweat on skin), it undergoes hydrolysis. This reaction releases the enol/keto form of the ester and, critically, generates localized sodium hydroxide (NaOH) equivalents.

  • Result: The dust is not just a physical irritant; it is a chemical corrosive to sensitive tissues.

Operational Goal: Maintain strict anhydrous conditions to preserve reagent integrity (preventing protonation to the less reactive neutral ester) while protecting the operator from alkaline dust exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the standard laboratory handling of < 100g quantities.

Body ZoneRecommended PPETechnical Justification (Causality)
Respiratory Engineering Control: Chemical Fume Hood.PPE: N95 (minimum) if outside hood.Fine powders of sodium salts are easily aerosolized by static electricity. Inhalation leads to upper respiratory tract hydrolysis (alkaline burn) [3].
Ocular Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient.Dust ingress behind standard glasses is a high risk. Reactivity with ocular fluid causes immediate stinging and potential corneal damage due to pH spike [1].
Dermal (Hands) Nitrile Gloves (Min thickness: 0.11 mm).Double-gloving recommended.Standard nitrile offers excellent resistance to solid organic salts. Double gloving prevents cross-contamination when removing hands from the glovebox/hood.
Body Lab Coat (Cotton/Poly blend) + Long Pants + Closed-toe Shoes .Prevents accumulation of dust on street clothing, which can transfer the irritant outside the lab environment.

Operational Protocol: Safe Handling & Solubilization

Objective: Transfer and solubilize the reagent without degrading the enolate or exposing the operator to dust.

Phase 1: Preparation & Weighing
  • Environment: Ideally, handle in a low-humidity environment. If a glovebox is unavailable, work strictly within a certified Fume Hood.[5]

  • Static Control: Organic sodium salts are prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent "flying powder" during transfer.

Phase 2: Solubilization (The "Add-Solid-to-Liquid" Rule)

Never add solvent to a pile of this salt. The exotherm of solvation and clumping can create "gummy" aggregates that are difficult to dissolve.

  • Pre-measure Solvent: Place your anhydrous solvent (e.g., Ethanol, THF) in the reaction vessel with a stir bar.

  • Vortex/Stir: Initiate a fast stir.

  • Slow Addition: Add the Sodium Diethyl Oxalacetate powder slowly to the vortex.

    • Why? This ensures immediate dispersion and prevents high-concentration alkaline pockets that could degrade sensitive substrates already in the flask.

Phase 3: Cleanup[8][9][10]
  • Wipe Down: Use a wet paper towel (water-dampened) to wipe the balance area.

    • Observation: You may notice a slight "soapy" feel or yellow residue on the towel; this confirms the hydrolysis of residual enolate.

  • Gloves: Dispose of outer gloves immediately after handling the powder.

Visualized Workflows

Diagram 1: Safe Handling Decision Logic

This flowchart illustrates the decision-making process for handling this specific hygroscopic salt.

SafeHandling Start Start: Handling Sodium Diethyl Oxalacetate CheckEnv Check Environment Humidity Start->CheckEnv HighHum Humidity > 50%? CheckEnv->HighHum GloveBox Use Glovebox (Argon/N2) HighHum->GloveBox Yes FumeHood Use Fume Hood + Minimize Exposure Time HighHum->FumeHood No PPE_Check Verify PPE: Goggles, Nitrile, Lab Coat GloveBox->PPE_Check FumeHood->PPE_Check Weighing Weighing Step: Use Anti-static Gun PPE_Check->Weighing Dissolve Solubilization: Add Solid to Solvent Vortex Weighing->Dissolve Clean Wet Wipe Decontamination Dissolve->Clean

Caption: Operational logic flow for minimizing hydrolysis risk and operator exposure.

Disposal & Waste Management

Classification: Non-RCRA Hazardous Waste (unless mixed with regulated solvents). Waste Stream: Basic Organic Waste.

Disposal Protocol:

  • Quenching (Self-Validation): Before disposal, verify the reactivity is quenched.

    • Procedure: Dissolve waste solid in a large excess of water.

    • Check: Measure pH. It will likely be basic (pH 9-11).

  • Neutralization: Slowly add dilute Acetic Acid or HCl (1M) until pH is neutral (pH 6-8).

    • Why? This converts the reactive enolate back to the benign diethyl oxalacetate and sodium chloride/acetate.

  • Container: Pour into the "Organic Waste" container (if organic solvents were used) or "Aqueous Waste" (if only water was used).

    • Warning:Do not flush down the sink. Even if neutralized, chemical reagents generally require professional waste incineration [4].

Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes. The hydrolysis to NaOH creates a risk of saponification of corneal tissue. Seek medical attention.
Skin Contact Brush off dry powder first, then wash with soap and water. Adding water to powder on skin can cause a concentrated alkaline burn.
Spill (Solid) Do not use a wet mop initially. Sweep/vacuum (HEPA) the dry powder to avoid creating a slippery, caustic sludge. Wipe residue with wet towels.

References

  • PubChem. (n.d.). Compound Summary: Sodium diethyl oxalacetate.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Vanderbilt University. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
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